molecular formula C14H13ClO3 B6381632 2-Chloro-5-(2,5-dimethoxyphenyl)phenol CAS No. 1262002-74-3

2-Chloro-5-(2,5-dimethoxyphenyl)phenol

Katalognummer: B6381632
CAS-Nummer: 1262002-74-3
Molekulargewicht: 264.70 g/mol
InChI-Schlüssel: DYBXUUMYNVJXDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(2,5-dimethoxyphenyl)phenol (CAS 1262002-74-3) is a chemical compound with the molecular formula C14H13ClO3 and a molecular weight of 264.70 g/mol . It is offered with a high purity level of 95% . This compound serves as a valuable intermediate in medicinal chemistry and neuroscience research, particularly in the study of serotonin receptor pharmacology . The 2,5-dimethoxyphenyl structural motif is a key feature in a class of compounds being actively investigated as selective agonists for the serotonin 2A receptor (5-HT2A) . Research into selective 5-HT2A receptor agonists is a significant area of focus for developing potential therapeutics for psychiatric disorders . As such, this phenol derivative provides researchers with a versatile building block for the synthesis and development of novel psychoactive substances for scientific study . Applications & Research Value: This chemical is primarily used in pharmaceutical R&D as a precursor for the synthesis of more complex molecules. Its applications are foundational in exploring structure-activity relationships to understand the pharmacophore requirements for 5-HT2A receptor binding and functional activity . Researchers utilize it to create novel compounds that help in probing serotonin receptor function and its role in the central nervous system. Safety & Handling: This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-chloro-5-(2,5-dimethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-12(15)13(16)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBXUUMYNVJXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686052
Record name 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-74-3
Record name 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted physical and spectral properties of the novel compound 2-Chloro-5-(2,5-dimethoxyphenyl)phenol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its constituent moieties, 2-chlorophenol and 2,5-dimethoxyphenol, to project its characteristics. Furthermore, a robust, hypothetical synthetic route utilizing a Suzuki-Miyaura cross-coupling reaction is detailed, providing a practical framework for its laboratory-scale preparation and purification. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, enabling further investigation and application of this unique biphenyl derivative.

Introduction

Biphenyl scaffolds are a cornerstone in the architecture of many pharmacologically active agents and functional materials.[1] The specific substitution patterns on the phenyl rings play a pivotal role in modulating the molecule's biological activity, physicochemical properties, and metabolic stability. The compound 2-Chloro-5-(2,5-dimethoxyphenyl)phenol presents an intriguing combination of a halogenated phenol and a dimethoxy-substituted phenyl ring, suggesting potential for unique biological interactions and chemical reactivity. The presence of the phenolic hydroxyl group, the chloro substituent, and the dimethoxy groups offers multiple points for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules.[1] This guide aims to provide a detailed, albeit predictive, understanding of its core physical and spectral properties to facilitate its synthesis, characterization, and exploration in research and development settings.

Predicted Physicochemical Properties

The physical properties of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol have been estimated based on the known properties of 2-chlorophenol and 2,5-dimethoxyphenol. These estimations provide a valuable starting point for experimental design and handling of the compound.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₄H₁₃ClO₃Based on the covalent bonding of the 2-chlorophenol and 2,5-dimethoxyphenyl moieties.
Molecular Weight 264.70 g/mol Calculated from the atomic weights of the constituent atoms. (2-chlorophenol: 128.56 g/mol [2], 2,5-dimethoxyphenol: 154.16 g/mol [3])
Appearance Off-white to pale yellow solidPhenolic compounds are often crystalline solids at room temperature.[4]
Melting Point 110 - 125 °CExpected to be significantly higher than its precursors (2-chlorophenol: 9.3 °C[2], 2,5-dimethoxyphenol: 50-57 °C) due to increased molecular weight and potential for intermolecular interactions.
Boiling Point > 300 °CBiphenyls have substantially higher boiling points than their single-ring analogues. (2-chlorophenol: 174.9 °C[2])
Solubility Soluble in methanol, ethanol, acetone, and ethyl acetate. Limited solubility in water.The presence of the polar hydroxyl and ether groups should confer solubility in polar organic solvents, while the larger hydrophobic biphenyl structure will limit water solubility.[4]
LogP (Octanol/Water Partition Coefficient) ~3.5 - 4.5Estimated to be higher than its precursors (2-chlorophenol: 2.17[2], 2,5-dimethoxyphenol: ~1.4[5]) indicating increased lipophilicity.
pKa ~8.0 - 9.0The phenolic proton's acidity is expected to be influenced by the electron-withdrawing chloro group and the electron-donating methoxy groups. (2-chlorophenol: 8.52[2])

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biphenyls is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method due to its mild conditions and tolerance of a wide range of functional groups.[6][7] A plausible and robust synthetic pathway for 2-Chloro-5-(2,5-dimethoxyphenyl)phenol involves the Suzuki-Miyaura coupling of a protected 2-chloro-5-hydroxyphenylboronic acid with 1-bromo-2,5-dimethoxybenzene.

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection of Phenolic Hydroxyl Group cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A 2-Chloro-5-hydroxyphenylboronic acid B Protected Boronic Acid A->B Protecting Group (e.g., TBDMSCl) D Protected Biphenyl Intermediate B->D C 1-Bromo-2,5-dimethoxybenzene C->D E 2-Chloro-5-(2,5-dimethoxyphenyl)phenol D->E Deprotecting Agent (e.g., TBAF) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->D F Purified Product E->F Column Chromatography

Caption: Proposed synthetic workflow for 2-Chloro-5-(2,5-dimethoxyphenyl)phenol.

Detailed Experimental Protocol

Step 1: Protection of 2-Chloro-5-hydroxyphenylboronic acid

  • To a stirred solution of 2-chloro-5-hydroxyphenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected boronic acid.

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

  • In a round-bottom flask, combine the protected 2-chloro-5-hydroxyphenylboronic acid (1.0 eq), 1-bromo-2,5-dimethoxybenzene (1.1 eq), potassium carbonate (K₂CO₃) (3.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Deprotection of the Silyl Ether

  • Dissolve the crude protected biphenyl intermediate in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-Chloro-5-(2,5-dimethoxyphenyl)phenol.

Predicted Spectral Data

The following spectral data are predictions based on the analysis of the constituent fragments and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and hydroxyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.2 - 7.4m3HAromatic protons on the 2,5-dimethoxyphenyl ring
6.8 - 7.1m3HAromatic protons on the 2-chlorophenol ring
5.0 - 6.0br s1HPhenolic -OH
3.8 - 3.9s6HTwo -OCH₃ groups
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
150 - 160C-O (phenolic and ether)
130 - 145Quaternary aromatic carbons
110 - 130CH aromatic carbons
55 - 60-OCH₃ carbons
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Broad, StrongO-H stretch (phenolic)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 3000MediumC-H stretch (methyl)
1580 - 1620MediumC=C stretch (aromatic)
1200 - 1300StrongC-O stretch (aryl ether)
1000 - 1100StrongC-O stretch (phenol)
700 - 800StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zPredicted Fragment
264/266[M]⁺ (Molecular ion with isotopic pattern for chlorine)
249/251[M - CH₃]⁺
229[M - Cl]⁺
139[C₈H₉O₂]⁺ (2,5-dimethoxyphenyl fragment)
128[C₆H₄ClO]⁺ (2-chlorophenol fragment)

Conclusion

References

  • Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols. (2024). CNR-IRIS. [Link]

  • 2-Chlorophenol. PubChem. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Semantic Scholar. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. NCBI. [Link]

  • 2-Chlorophenol. Wikipedia. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. [Link]

  • 2,5-Dimethoxyphenol. PubChem. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • Industrialized synthesis method of high-purity biphenyl diphenol compound.
  • 2-Chlorophenol. SpectraBase. [Link]

  • The synthesis of ortho-aryl phenols: 2-biphenylol and 2,2'-dihydroxy-4,6'-dimethylbiphenyl. Sabinet African Journals. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Phenol, 2-chloro-. NIST WebBook. [Link]

  • 2-Chlorophenol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

Structure Elucidation of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. Novel chemical entities, such as substituted biphenyl phenols, present unique analytical challenges requiring a multi-faceted, synergistic approach. This guide provides a comprehensive, in-depth walkthrough for the structure elucidation of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol. Moving beyond a simple recitation of procedures, this document details the underlying scientific rationale for each step, establishing a self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The protocols and interpretive frameworks presented herein are designed to equip researchers with the expertise to confidently and accurately characterize complex aromatic compounds.

Foundational Analysis and Strategic Workflow

Before any analysis begins, the compound's name, "2-Chloro-5-(2,5-dimethoxyphenyl)phenol," provides a hypothesized structure. This initial hypothesis is not an answer but the question that our analytical workflow is designed to test and prove.

Hypothesized Structure:

  • Molecular Formula: C₁₄H₁₃ClO₃

  • Molecular Weight: 264.70 g/mol (for ³⁵Cl isotope)

  • Key Features: A phenolic ring with a hydroxyl (-OH) and a chlorine (-Cl) substituent, and a dimethoxyphenyl ring with two methoxy (-OCH₃) groups, linked by a C-C bond.

  • Index of Hydrogen Deficiency (IHD): An IHD of 8 is calculated, corresponding to two phenyl rings (4 degrees of unsaturation each), which aligns with the proposed biphenyl structure.

The causality behind our experimental sequence is critical. We will employ an integrated strategy where each technique provides a piece of the puzzle, and subsequent analyses are used to build upon and confirm the findings of the previous ones. This systematic process is essential for robust structure elucidation.[1][2]

G cluster_start Initial Assessment cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_end Final Confirmation Hypothesis Hypothesized Structure (C₁₄H₁₃ClO₃) MS High-Res MS (EI) Hypothesis->MS Confirm Formula & Mass IR FTIR Analysis MS->IR Identify Functional Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) IR->NMR_1D Map C/H Framework NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity Structure Confirmed Structure NMR_2D->Structure Assemble Fragments

Figure 1: A systematic workflow for structure elucidation, starting with mass confirmation and progressively building structural detail through spectroscopic analysis.

Mass Spectrometry: Confirming the Foundation

Expertise & Rationale: We begin with Electron Ionization Mass Spectrometry (EI-MS) to obtain the most fundamental data points: the molecular weight and elemental formula. High-resolution mass spectrometry is crucial for distinguishing the target compound from isomers and providing a high-confidence molecular formula. The presence of chlorine is expected to yield a characteristic isotopic pattern, which serves as an immediate validation of our hypothesis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument: High-Resolution Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns.[3]

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.

  • Data Acquisition: Scan a mass range from m/z 50 to 400.

Expected Data & Interpretation

The primary goal is to locate the molecular ion peak (M⁺·). Due to the stable nature of aromatic compounds, this peak is expected to be strong and easily identifiable.[4]

FeatureExpected m/zRationale & Interpretation
Molecular Ion (M⁺·) ~264.05Corresponds to the molecular formula C₁₄H₁₃³⁵ClO₃. High-resolution data will confirm this exact mass.
Isotope Peak (M+2) ~266.05The natural abundance of ³⁷Cl (~24.2%) relative to ³⁵Cl (~75.8%) will produce an M+2 peak with an intensity approximately one-third of the M⁺· peak. This is a definitive marker for a single chlorine atom.
Fragment [M-CH₃]⁺ ~249.03Loss of a methyl radical (·CH₃) from one of the methoxy groups is a common primary fragmentation pathway for methoxy-substituted aromatics.[3]
Fragment [M-CH₃-CO]⁺ ~221.03Subsequent loss of a neutral carbon monoxide (CO) molecule from the ion at m/z 249 is another characteristic fragmentation step for phenolic ethers.[3]

The observation of the correct molecular weight and the classic ~3:1 M⁺· to M+2 intensity ratio provides powerful, trustworthy evidence for the proposed molecular formula and the presence of one chlorine atom.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[5] For our target compound, we expect to see clear, characteristic absorptions for the phenol O-H bond, the aromatic C=C bonds, the ether C-O bonds, and potentially the C-Cl bond. This analysis serves as a quick confirmation that the core chemical architecture is present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: FTIR Spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Processing: Perform a background scan and apply ATR correction.

Expected Data & Interpretation

Each functional group vibrates at a characteristic frequency, providing a molecular "fingerprint".[5][6]

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3500 - 3200 (Broad) O-H stretchThe broadness of this peak is characteristic of the hydrogen-bonded hydroxyl group of a phenol.[7]
3100 - 3000 Aromatic C-H stretchIndicates the presence of protons attached directly to the aromatic rings.
2960 - 2850 Aliphatic C-H stretchCorresponds to the C-H bonds within the two methoxy (-OCH₃) groups.
1600 & 1500 Aromatic C=C stretchThese two distinct peaks are highly characteristic of aromatic rings.[7]
1250 - 1200 Aryl C-O stretch (Ether)Strong absorption indicating the C-O bond of the methoxy groups attached to the aromatic ring.
1100 - 1000 Aryl C-O stretch (Phenol)Corresponds to the C-O bond of the phenolic hydroxyl group.
800 - 600 C-Cl stretchThis absorption can be weak and may fall in the fingerprint region, but its presence would be consistent with the structure.

The combined presence of a broad O-H stretch, aromatic C=C stretches, and strong C-O ether stretches from the FTIR spectrum would strongly corroborate the functional group makeup implied by the compound's name.

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule.[8][9] While MS and IR confirm the pieces are present, NMR shows how they are assembled. We will use a suite of 1D and 2D NMR experiments to map out the complete carbon-hydrogen framework and establish the specific substitution patterns on both aromatic rings.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (splitting pattern).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

Expected Data & Interpretation: Aromatic protons typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[10][11] The specific shifts and coupling patterns are highly sensitive to the electronic effects of the substituents.

SignalExpected δ (ppm)IntegrationMultiplicityAssignmentRationale
Phenolic OH 5.0 - 7.01HSinglet (broad)Ar-OH Broad, exchangeable proton. Shift is concentration and solvent dependent.
Aromatic H 6.7 - 7.56H totalDoublets, Triplets, or Doublet of DoubletsAr-H Protons on the two rings. Complex splitting is expected due to ortho, meta, and para coupling. Specific assignments require 2D NMR.
Methoxy H (a) ~3.83HSingletO-CH₃ Methoxy protons are singlets as they have no adjacent proton neighbors. Two distinct signals are expected for the two non-equivalent methoxy groups.
Methoxy H (b) ~3.73HSingletO-CH₃ The electronic environment of the two methoxy groups on the same ring is different, leading to two separate signals.
¹³C and DEPT-135 NMR: Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The DEPT-135 experiment further distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons are absent.

Experimental Protocol: ¹³C and DEPT-135 NMR

  • Sample: Use the same sample prepared for ¹H NMR.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

Expected Data & Interpretation: Aromatic carbons typically absorb in the 110-160 ppm range.[10][12] We expect to see 14 carbon signals, though some may overlap. DEPT-135 will be critical for assignment.

Expected δ (ppm)DEPT-135 SignalAssignmentRationale
150 - 160AbsentC -O (Phenol & Ether)Quaternary carbons directly bonded to oxygen are highly deshielded.
130 - 140AbsentC -Cl & C -C (Biphenyl)Quaternary carbons bonded to other sp² carbons or electronegative atoms.
110 - 130PositiveAr-C HAromatic carbons bonded to hydrogen. We expect 6 such signals.
55 - 60PositiveO-C H₃Methoxy carbons are shielded relative to aromatic carbons. We expect 2 signals.
2D NMR: Definitive Connectivity

Expertise & Rationale: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. COSY will establish H-H correlations within each ring system. HSQC links each proton directly to its attached carbon. Most critically, HMBC reveals long-range (2-3 bond) H-C correlations, which are essential for unambiguously connecting the two aromatic rings and confirming the precise locations of all substituents.

G cluster_nmr 2D NMR Connectivity Strategy cluster_structure Structural Fragments COSY COSY (¹H-¹H Correlation) Identifies protons on the same ring. HSQC HSQC (¹H-¹³C One-Bond Correlation) Links each proton to its carbon. COSY->HSQC Assign C-H pairs HMBC HMBC (¹H-¹³C Long-Range Correlation) Connects fragments and confirms substituent positions. HSQC->HMBC Establish long-range links Final_Structure Final Assembled Structure HMBC->Final_Structure Key correlations confirm biphenyl linkage RingA Phenolic Ring Protons RingA->COSY RingB Dimethoxy Ring Protons RingB->COSY Substituents Methoxy Protons

Figure 2: The logical flow of 2D NMR analysis, using correlation experiments to assemble molecular fragments into the final confirmed structure.

Key HMBC Correlations for Final Confirmation:

  • A correlation between a proton on the phenolic ring and the quaternary carbon of the dimethoxyphenyl ring to which it is attached (and vice-versa) would provide definitive proof of the C-C biphenyl bond.

  • Correlations from the methoxy protons to their corresponding quaternary carbons on the dimethoxyphenyl ring will confirm their positions.

  • Correlations from aromatic protons to the carbons bearing the -OH and -Cl substituents will confirm their regiochemistry.

Conclusion: Synthesis of Evidence

The structure of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol is elucidated not by a single piece of evidence, but by the overwhelming consensus of multiple, orthogonal analytical techniques. The process is a self-validating system:

  • Mass Spectrometry confirms the molecular formula (C₁₄H₁₃ClO₃).

  • FTIR Spectroscopy confirms the presence of key functional groups (phenol, ether, aromatic rings).

  • 1D NMR (¹H, ¹³C, DEPT) provides a complete inventory of all hydrogen and carbon atoms and their immediate environments.

  • 2D NMR (COSY, HSQC, HMBC) serves as the final arbiter, piecing together the fragments and unambiguously establishing the connectivity and regiochemistry of the molecule.

This integrated approach ensures a high degree of confidence in the final structural assignment, a prerequisite for any further research or development involving this compound.

References

  • Patsnap Eureka. (2026, March 5). How to Compare Aromatic Compounds Using NMR Spectroscopy.
  • JoVE. (2025, May 22). NMR Spectroscopy of Aromatic Compounds. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2024, March 17). 15.
  • Cookson, D. J., & Smith, B. E. (n.d.). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Energy & Fuels.
  • Claridge, T. D. W., Boa, A. N., & McCullagh, J. S. O. (2025). A Practical Guide to Structure Determination in Organic Chemistry. Oxford University Press.
  • ResearchGate. (n.d.).
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Fiveable. (2025, August).
  • World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy.
  • Mierzwa-Hersztek, M. (2019, February 17). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Journal of Elementology.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Evans, M. (2023, June 9).
  • Chemistry LibreTexts. (2023, August 29).
  • Benchchem. (n.d.).

Sources

Systematic Nomenclature and Structural Elucidation of Biphenyl Derivatives: A Case Study on 2-Chloro-5-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl scaffolds are privileged structures in modern drug discovery, frequently appearing in kinase inhibitors, nuclear receptor ligands, and antimicrobial agents. As molecular complexity increases, the reliance on traditional or functional chemical nomenclature often leads to structural ambiguity, hindering patent filings and reproducible synthetic scale-up.

This technical guide deconstructs the compound traditionally known as 2-Chloro-5-(2,5-dimethoxyphenyl)phenol . By acting as a self-validating system, this whitepaper transitions from theoretical nomenclature derivation—establishing the Preferred IUPAC Name (PIN)—to a chemoselective synthetic workflow, and finally to analytical validation. This comprehensive approach ensures structural integrity from in silico design to in vitro realization.

Part 1: Structural Deconstruction & IUPAC Nomenclature Logic

The traditional name "2-Chloro-5-(2,5-dimethoxyphenyl)phenol" treats the phenol ring as the parent structure and the 2,5-dimethoxyphenyl group as a substituent. While functionally descriptive, this violates modern systematic nomenclature hierarchies. To derive the Preferred IUPAC Name (PIN), we must apply the rules outlined in the.

Causality in Parent Structure Selection

According to Rule P-44.4.1 , when determining the seniority of rings and ring systems, a ring assembly is strictly senior to a single ring. Therefore, the [1,1'-biphenyl] assembly supersedes phenol as the parent hydride.

Next, we apply Rule P-41 , which dictates the seniority of functional groups. The hydroxy (-OH) group is senior to both halogens (-Cl) and ethers (-OCH3), making it the principal characteristic group. Consequently, the base name becomes [1,1'-biphenyl]-ol.

Locant Assignment and Numbering

To ensure absolute structural precision, the numbering of the biphenyl system must provide the lowest possible locants to the principal functional group:

  • Unprimed Ring: The ring containing the principal group (-OH) is designated as the unprimed ring. Numbering begins at the attachment point (C1). To give the -OH the lowest locant, we number toward it, placing -OH at C3 and -Cl at C4.

  • Primed Ring: The substituent ring is numbered starting from its attachment point (C1'). The methoxy groups are naturally positioned at C2' and C5'.

Following the alphabetical ordering of prefixes (chloro before dimethoxy), the PIN is unambiguously established as 4-chloro-2',5'-dimethoxy-[1,1'-biphenyl]-3-ol .

Nomenclature_Logic A Target Compound: 2-Chloro-5-(2,5-dimethoxyphenyl)phenol B Identify Parent Structure (IUPAC P-44.4.1: Ring Assembly > Single Ring) A->B C Parent Hydride: [1,1'-biphenyl] B->C D Identify Principal Group (IUPAC P-41: -OH group) C->D E Base Name: [1,1'-biphenyl]-ol D->E F Numbering Unprimed Ring (Lowest locant for -OH) E->F G Attachment = 1 -OH = 3, -Cl = 4 F->G H Numbering Primed Ring (Attachment = 1') G->H I -OCH3 groups = 2', 5' H->I J Preferred IUPAC Name (PIN): 4-chloro-2',5'-dimethoxy-[1,1'-biphenyl]-3-ol I->J

Logical decision tree for deriving the Preferred IUPAC Name (PIN) of the biphenyl derivative.

Quantitative Nomenclature Mapping

To bridge the gap between legacy databases and systematic records, the structural features are mapped below.

Table 1: Nomenclature Locant Mapping

Structural FeatureTraditional Name (Phenol Parent)Systematic PIN (Biphenyl Parent)
Parent Scaffold Phenol[1,1'-biphenyl]
Principal Functional Group -OH at C1-OH at C3
Halogen Substituent -Cl at C2-Cl at C4
Aryl Attachment Point C5C1 (Unprimed Ring)
Methoxy Substituents C2', C5' on phenyl ringC2', C5' on primed ring

Part 2: Chemoselective Synthetic Workflow

To synthesize 4-chloro-2',5'-dimethoxy-[1,1'-biphenyl]-3-ol, we employ a strategy. The core mechanistic challenge here is achieving strict regiocontrol to prevent polymerization or off-target coupling.

Causality in Experimental Design

Rather than coupling a chlorinated boronic acid with a brominated ether, we invert the strategy: we react (2,5-dimethoxyphenyl)boronic acid with 5-bromo-2-chlorophenol .

  • Chemoselectivity: Palladium undergoes oxidative addition into C-Br bonds at a vastly accelerated rate compared to C-Cl bonds. By utilizing the di-halogenated 5-bromo-2-chlorophenol, we exploit this kinetic difference to exclusively couple at the C5 position, leaving the C2 chlorine atom completely intact.

  • Catalyst Selection: Pd(dppf)Cl2 is selected because the bidentate dppf ligand prevents catalyst deactivation (via palladium black precipitation) and provides the necessary steric bulk to facilitate reductive elimination.

  • Base Selection: K2CO3 acts as a mild inorganic base. It is sufficiently basic to form the reactive boronate complex required for transmetalation, but mild enough to prevent the degradation of the unprotected phenol group.

Synthesis_Workflow SM1 (2,5-Dimethoxyphenyl) boronic acid Cond Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C Chemoselective C-Br Activation SM1->Cond SM2 5-Bromo-2-chloro phenol SM2->Cond Prod 4-chloro-2',5'-dimethoxy -[1,1'-biphenyl]-3-ol Cond->Prod

Chemoselective Suzuki-Miyaura cross-coupling workflow for the biphenyl scaffold.

Step-by-Step Experimental Protocol
  • Degassing: In a 50 mL Schlenk flask, prepare a solvent mixture of 1,4-Dioxane and deionized H2O (4:1 v/v, 20 mL). Sparge the solvent with Argon for 30 minutes to eliminate dissolved oxygen, preventing catalyst oxidation and boronic acid homocoupling.

  • Reagent Loading: Under a positive Argon flow, charge the flask with 5-bromo-2-chlorophenol (1.0 eq, 5.0 mmol), (2,5-dimethoxyphenyl)boronic acid (1.2 eq, 6.0 mmol), and K2CO3 (2.5 eq, 12.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.25 mmol). Immediately seal the flask and purge with Argon via three vacuum/backfill cycles.

  • Reaction Execution: Inject the degassed solvent mixture via syringe. Heat the biphasic mixture to 90°C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash sequentially with distilled water (2 x 30 mL) and saturated aqueous NaCl (brine, 30 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 70:30) to yield the pure biphenyl product.

Part 3: Analytical Validation (Self-Validating System)

To close the loop of our self-validating system, the synthesized compound must be analytically confirmed against the predicted structural model. The regiochemistry of the cross-coupling is definitively proven by analyzing the spin-spin coupling constants ( J ) in and the isotopic patterns in Mass Spectrometry (MS).

Table 2: Analytical Validation Data (NMR & MS)

Analytical MethodSignal / ValueAssignmentCausality / Structural Significance
1H NMR (Unprimed) 7.30 ppm (d, J=8.0 Hz)H-5Ortho-coupling to H-6; confirms intact C4-Cl bond
1H NMR (Unprimed) 7.20 ppm (d, J=2.0 Hz)H-2Meta-coupling to H-6; confirms C1 attachment point
1H NMR (Primed) 6.90 ppm (d, J=8.8 Hz)H-3'Ortho-coupling to H-4'; confirms 2',5'-substitution
ESI-MS (Negative) m/z 263.04 [M-H]⁻Molecular IonConfirms exact mass of C14H13ClO3
ESI-MS (Isotope) m/z 265.04 (~33% rel. int.)[M+2-H]⁻³⁵Cl / ³⁷Cl isotopic ratio confirms mono-chlorination

The presence of the 2.0 Hz meta-coupling on H-2 definitively proves that the C-Br bond was selectively activated over the C-Cl bond, validating the chemoselective premise of the synthetic protocol.

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) . International Union of Pure and Applied Chemistry. URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds . Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition . Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL:[Link]

The Dimethoxyphenyl Pharmacophore in Rational Drug Design: Mechanisms of 5-HT2A Agonism and Cytoskeletal Disruption

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the dimethoxyphenyl moiety is a highly privileged and versatile structural scaffold. As an application scientist overseeing assay development and lead optimization, I have consistently observed how subtle positional isomerism on this aromatic ring completely redefines a molecule's pharmacological trajectory. This technical guide explores the divergent mechanisms of action (MoA) dictated by the methoxy substitution pattern: the precise G-protein coupled receptor (GPCR) modulation achieved by 2,5-dimethoxyphenyl derivatives, and the potent cytoskeletal disruption driven by 3,4-dimethoxyphenyl analogs.

Part 1: The 2,5-Dimethoxyphenyl Scaffold: Precision 5-HT2A Receptor Agonism

Mechanistic Overview

Compounds containing the 2,5-dimethoxyphenyl group—most notably phenethylamines and N-benzylphenethylamines (the "NBOMe" and "NBOH" series)—are among the most potent and selective agonists for the serotonin 5-HT2A receptor[1]. The 5-HT2A receptor is a canonical Gq/11​ -coupled GPCR. The 2,5-dimethoxy substitution pattern is sterically and electronically critical for anchoring the ligand within the orthosteric binding pocket, forming essential hydrogen bonds with transmembrane helices (TM3 and TM5).

A premier example of this class is 2 (N-(2-hydroxybenzyl)-4-cyano-2,5-dimethoxyphenethylamine), which exhibits exceptional selectivity (up to 100-fold) for 5-HT2A over the closely related 5-HT2C and 5-HT2B receptors[2]. Upon binding, these agonists trigger the dissociation of the Gαq​ subunit, which activates phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol 1,4,5-trisphosphate ( IP3​ ) and diacylglycerol (DAG), culminating in a rapid release of intracellular calcium ( Ca2+ )[3].

G A 2,5-Dimethoxyphenyl Agonist B 5-HT2A Receptor (GPCR) A->B C Gq/11 Protein Activation B->C D Phospholipase C (PLC) Cleavage C->D E IP3 Production D->E F Intracellular Ca2+ Release E->F

5-HT2A Receptor Gq-coupled signaling cascade activated by 2,5-dimethoxyphenyl agonists.

Experimental Protocol: Gq-Mediated Calcium Flux Assay

To validate the efficacy and potency of 2,5-dimethoxyphenyl agonists, we employ a real-time calcium flux assay.

Causality of Experimental Design: We utilize a fluorescent calcium indicator (Fluo-4 AM) because it allows for the kinetic, high-throughput measurement of intracellular calcium transients, providing a direct, functional readout of Gq-protein activation rather than mere binding affinity. A self-validating protocol requires internal controls to account for baseline cellular fluorescence and non-specific dye leakage. By recording a baseline prior to compound injection and utilizing probenecid to block multidrug resistance (MDR) pump-mediated dye efflux, we ensure the measured fluorescence strictly represents receptor-mediated Ca2+ release.

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well black, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye loading buffer (supplemented with 2.5 mM probenecid). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute the 2,5-dimethoxyphenyl test compounds (e.g., 4) in assay buffer (HBSS + 20 mM HEPES) to generate a 10-point concentration-response curve[4].

  • Kinetic Measurement: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, inject 10 µL of the test compound, and continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus baseline ( Max−Min ) and fit the data to a four-parameter logistic non-linear regression model to determine the EC50​ .

Part 2: The 3,4-Dimethoxyphenyl Scaffold: Cytoskeletal Disruption via Tubulin Inhibition

Mechanistic Overview

Shifting the methoxy groups to the 3,4-positions (often extended to 3,4,5-trimethoxyphenyl) fundamentally redirects the molecule's bioactivity toward the cytoskeleton. These compounds act as potent inhibitors of tubulin polymerization, a mechanism highly sought after in targeted oncology[5].

3,4-dimethoxyphenyl derivatives (such as Combretastatin A-4 analogs and6) bind to the colchicine binding site located at the interface between the α

  • and β -tubulin heterodimers[6]. The methoxy groups act as critical hydrogen bond acceptors and steric anchors within the hydrophobic pocket of β -tubulin[7]. By occupying this site, the compounds induce a steric clash that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly. This disruption halts the formation of the mitotic spindle, leading to robust G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing tumor cells[8][9].

    G A Purified Porcine Tubulin (>99%) B Add 3,4-Dimethoxyphenyl Inhibitor + GTP A->B C Incubate at 37°C (Microplate Reader) B->C D Measure Absorbance at 340 nm C->D E Calculate IC50 (Polymerization Rate) D->E

    In vitro tubulin polymerization assay workflow for 3,4-dimethoxyphenyl inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

To quantify the inhibitory effect of 3,4-dimethoxyphenyl compounds on microtubule dynamics, we utilize a cell-free tubulin polymerization assay.

Causality of Experimental Design: We measure absorbance at 340 nm because the polymerization of tubulin heterodimers into microtubules increases the turbidity of the solution, scattering light. This specific wavelength minimizes interference from the intrinsic UV absorbance maxima of the dimethoxyphenyl aromatic rings while providing a highly sensitive, real-time kinetic readout of assembly. To ensure the system is self-validating, we run a vehicle control (DMSO) to establish the uninhibited maximum polymerization rate ( Vmax​ ) and a positive control (colchicine) to validate assay sensitivity and dynamic range.

  • Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Compound Incubation: Add the 3,4-dimethoxyphenyl test compounds (at varying concentrations) to the tubulin solution. Include colchicine (10 µM) as a positive control and 1% DMSO as a vehicle control.

  • Kinetic Reading: Transfer 100 µL of the mixture to a pre-warmed (37°C) 96-well half-area plate. Immediately place the plate in a microplate reader maintained at 37°C.

  • Measurement: Record the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analysis: The IC50​ is determined by calculating the steady-state maximum absorbance ( Vmax​ ) of the polymerization curve and comparing the compound-treated wells to the vehicle control.

Part 3: Quantitative Data & Pharmacophore Mapping

Understanding the structure-activity relationship (SAR) is crucial for lead optimization. The table below summarizes the divergent pharmacological profiles based on the dimethoxyphenyl substitution pattern.

Table 1: Pharmacological Profiles of Dimethoxyphenyl Scaffolds
Compound ClassSubstitution PatternPrimary TargetBinding Affinity / PotencyPrimary Cellular Effect
25CN-NBOH 2,5-dimethoxyphenyl5-HT2A Receptor Ki​ = 1.3 nM[1]Intracellular Ca2+ release
TGF-8027 2,5-dimethoxyphenyl5-HT2A Receptor EC50​ = 7.6 µM[3]Gq dissociation / Ca2+ flux
CA-4 Analog (3a) 3,4,5-trimethoxyphenyl β -Tubulin (Colchicine site) IC50​ = 4.5 nM[9]G2/M Cell Cycle Arrest
Imidazoquinoxaline 3,4-dimethoxyphenyl β -Tubulin (Colchicine site) GI50​ = 1.61 µM[6]Inhibition of microtubule assembly
Pharmacophore Modeling in Drug Design

In modern computer-aided drug design (CADD), 3D pharmacophore models are generated to map the spatial arrangement of steric and electronic features[10]. For 11 compounds, the pharmacophore requires a basic amine separated by a specific distance from the aromatic ring, with the methoxy oxygens acting as critical hydrogen bond acceptors for GPCR binding[11]. Conversely, the 12 pharmacophore for tubulin inhibition prioritizes a rigid cis-locked spacer (like a double bond or heterocyclic ring) that physically wedges the dimethoxyphenyl ring into the hydrophobic β -tubulin pocket[12].

References

  • 25CN-NBOH - Wikipedia. Wikipedia.[Link]

  • The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics. PubMed (NIH).[Link]

  • Role of the Colchicine Ring A and Its Methoxy Groups in the Binding to Tubulin and Microtubule Inhibition. CIB (CSIC).[Link]

  • Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry (ACS).[Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers.[Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis.[Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Researcher.life.[Link]

  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC (NIH).[Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. PMC (NIH).[Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Chlorophenols

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Chlorophenols in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of compounds, from pharmaceuticals and agrochemicals to advanced materials.[3][4] Its power lies in the coupling of an organoboron species, typically a boronic acid or its ester, with an organohalide.[1][[“]]

While aryl iodides and bromides have been the traditional workhorses for this transformation due to their higher reactivity, the use of aryl chlorides presents significant advantages in terms of cost-effectiveness and the wider availability of starting materials.[6][7] Chlorophenols, in particular, are valuable building blocks in medicinal chemistry and materials science, offering a versatile scaffold for further functionalization.[8] However, the inherent stability of the C-Cl bond poses a significant challenge, often requiring specialized catalytic systems and optimized reaction conditions to achieve efficient coupling.[9][10]

This comprehensive guide provides a detailed protocol and in-depth discussion on the critical parameters for successfully employing chlorophenols as substrates in the Suzuki-Miyaura coupling reaction. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a step-by-step experimental procedure designed to empower researchers to overcome the hurdles associated with these less reactive, yet highly valuable, electrophiles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The three fundamental steps are:

  • Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl chloride to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step, especially with less reactive aryl chlorides.[11]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[11]

dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling", width=7.6, height=5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", style=filled, shape=circle]; OxAdd [label="Oxidative\nAddition", shape=none]; ArPdX [label="Ar-Pd(II)Ln-X", fillcolor="#F1F3F4", style=filled, shape=box]; Transmetalation [label="Transmetalation", shape=none]; ArPdAr [label="Ar-Pd(II)Ln-Ar'", fillcolor="#F1F3F4", style=filled, shape=box]; RedElim [label="Reductive\nElimination", shape=none]; Product [label="Ar-Ar'", shape=none, fontcolor="#34A853"]; ArylHalide [label="Ar-X\n(Chlorophenol)", shape=none, fontcolor="#EA4335"]; BoronicAcid [label="Ar'-B(OR)2\n(Base Activated)", shape=none, fontcolor="#4285F4"];

// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> ArPdX; ArPdX -> Transmetalation [arrowhead=none]; Transmetalation -> ArPdAr; ArPdAr -> RedElim [arrowhead=none]; RedElim -> Pd0; RedElim -> Product [style=dashed, arrowhead=none]; ArylHalide -> OxAdd [style=dashed]; BoronicAcid -> Transmetalation [style=dashed]; } caption: "Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling"

Critical Parameters for Coupling Chlorophenols

The success of a Suzuki-Miyaura coupling with a chlorophenol hinges on the careful selection and optimization of several key reaction components. The lower reactivity of the C-Cl bond necessitates conditions that facilitate the challenging oxidative addition step.[12]

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and, more importantly, the accompanying ligand is paramount for activating aryl chlorides.

  • Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. While Pd(II) sources are often used, they must be reduced in situ to the active Pd(0) species.[13]

  • Ligands: For aryl chlorides, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required.[6][14] These ligands enhance the electron density on the palladium center, promoting oxidative addition.[15] Furthermore, their steric bulk can facilitate the final reductive elimination step.[1]

Ligand TypeExamplesKey Characteristics
Bulky, Electron-Rich Phosphines Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), cataCXium® A, P(t-Bu)₃Highly effective for activating aryl chlorides, including electron-rich and sterically hindered substrates.[10][16]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI™-type catalystsOffer strong electron donation and are often more thermally stable than phosphine ligands.[6][7]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)A versatile and widely used ligand, though sometimes less effective for the most challenging aryl chlorides.[11]
The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step. It is generally accepted that the base activates the boronic acid by forming a more nucleophilic boronate species.[17]

  • Common Bases: A variety of inorganic bases are employed, with the choice often depending on the solvent system and the sensitivity of the substrates.[6]

    • Carbonates: K₂CO₃ and Cs₂CO₃ are frequently used, often in aqueous solvent mixtures.

    • Phosphates: K₃PO₄ is a strong base that is particularly effective in anhydrous conditions and for coupling sterically hindered substrates.[18]

    • Hydroxides: NaOH and KOH can be used but may promote side reactions with base-sensitive functional groups.

Solvent Systems: A Matter of Solubility and Reactivity

The solvent must be capable of dissolving the reactants and facilitating the interaction between the organic and inorganic components of the reaction.

  • Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used, often in combination with water.[19] The aqueous phase is essential for dissolving the inorganic base.

  • Aromatic Hydrocarbons: Toluene is a common choice, particularly for reactions run under anhydrous conditions.

  • Green Solvents: In an effort to develop more environmentally friendly protocols, solvents like 2-methyl-THF, cyclopentyl methyl ether (CPME), and certain esters are gaining traction.[20]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chlorophenol with an arylboronic acid. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for different substrates.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling", width=7.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="1. Reagent Preparation\n- Weigh chlorophenol, boronic acid, base, and ligand.\n- Prepare degassed solvent.", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Reaction Setup\n- Add solids to a flame-dried flask.\n- Establish an inert atmosphere (e.g., N2 or Ar).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Catalyst and Solvent Addition\n- Add palladium catalyst.\n- Add degassed solvent via syringe.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Reaction\n- Heat the mixture to the desired temperature (e.g., 80-110 °C).\n- Monitor progress by TLC or LC-MS.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Work-up\n- Cool to room temperature.\n- Dilute with an organic solvent and water.", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Extraction\n- Separate layers.\n- Extract the aqueous layer with an organic solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Purification\n- Dry the combined organic layers.\n- Concentrate under reduced pressure.\n- Purify by column chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption: "Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling"

Materials:

  • Chlorophenol (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chlorophenol, arylboronic acid, base, and ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Ineffective catalyst/ligand system for the specific substrate.- Inactive catalyst due to oxygen exposure.- Insufficiently strong base.- Low reaction temperature.- Screen different palladium catalysts and ligands (e.g., Buchwald-type ligands).[16]- Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[21]- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen.- Use of a Pd(II) precatalyst which can be reduced by the boronic acid.- Improve degassing procedures.[21]- Consider using a Pd(0) source like Pd₂(dba)₃.
Protodeborylation of Boronic Acid - Instability of the boronic acid, especially with heteroaryl substrates.- Presence of excess water.- Use fresh or purified boronic acid.- Consider using more stable boronic esters (e.g., pinacol esters or MIDA boronates).[21]- Use an anhydrous solvent system if compatible with the base.
Dehalogenation of Chlorophenol - Side reaction promoted by the palladium catalyst.- Optimize the ligand and base to favor the cross-coupling pathway.- Lowering the reaction temperature may help in some cases.

Conclusion

The Suzuki-Miyaura coupling of chlorophenols is a powerful and increasingly accessible transformation for the synthesis of valuable biaryl compounds. While the inert nature of the C-Cl bond presents challenges, the use of modern, highly active catalytic systems based on electron-rich and sterically demanding ligands has largely overcome these limitations. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques to exclude oxygen, researchers can successfully employ chlorophenols as versatile and cost-effective substrates in this cornerstone of organic synthesis. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of efficient and reliable Suzuki-Miyaura couplings with this important class of compounds.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... [Link]

  • Consensus Academic Search Engine. Suzuki Reaction General Procedure. [Link]

  • ACS Publications. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • PMC. Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. [Link]

  • Encyclopedia MDPI. Principles of the Suzuki Coupling Reaction. [Link]

  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ACS Publications. Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • ResearchGate. Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • J-STAGE. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • PMC. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • RSC Publishing. Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. [Link]

  • PMC - NIH. Chlorination of arenes via the degradation of toxic chlorophenols. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • PMC. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. [Link]

Sources

Application Note: Advanced Experimental Setup for the Ullmann Condensation of Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The Ullmann condensation (often referred to as the Ullmann ether synthesis) is a premier transformation for constructing diaryl ethers, a ubiquitous structural motif found in complex pharmaceuticals (e.g., vancomycin, K-13, and bouvardin), agrochemicals, and advanced materials[1].

Historically, classical Ullmann couplings required exceptionally harsh conditions—stoichiometric amounts of copper and temperatures ranging from 150 °C to 220 °C—which severely limited substrate scope and functional group tolerance[2][3]. However, the advent of ligand-accelerated copper catalysis has revolutionized this protocol. By utilizing rationally designed ligands, researchers can now achieve highly efficient C–O bond formation under mild conditions (80–110 °C) using sub-stoichiometric copper loadings[4]. This guide provides a comprehensive, field-proven methodology for setting up and optimizing modern Ullmann condensations.

Mechanistic Rationale & Reagent Selection (E-E-A-T)

A successful Ullmann condensation requires a precise orchestration of the catalyst, ligand, base, and solvent. Understanding the causality behind these choices is critical for troubleshooting and optimization.

  • Copper Source: CuI and CuBr are the most prevalent pre-catalysts, as Cu(I) is the active oxidation state for the catalytic cycle. Because CuI is highly polymeric and poorly soluble in organic solvents, it relies entirely on the ligand to break these aggregates and form a soluble, reactive monomeric or dimeric Cu(I) complex[4].

  • Ligand Acceleration: The choice of ligand dictates the reaction's efficiency. Bidentate ligands (e.g., N,N-dimethylglycine, salicylaldimines, and bipyridyls) serve a dual mechanistic purpose: they stabilize the Cu(I) center against disproportionation or oxidation to inactive Cu(II), and they accelerate the rate-limiting oxidative addition and reductive elimination steps[2][4][5]. N,N-dimethylglycine is particularly versatile for coupling aryl iodides with phenols without racemizing sensitive chiral centers (e.g., in tyrosine derivatives)[6].

  • Base Selection: The base deprotonates the phenol to generate the active, nucleophilic phenoxide. Cesium carbonate (Cs₂CO₃) is highly effective due to the "cesium effect," which enhances the solubility and nucleophilicity of the phenoxide in less polar solvents like toluene or dioxane[3][6]. Alternatively, potassium phosphate (K₃PO₄) is a milder base that pairs excellently with bipyridyl or salicylaldimine ligands in polar aprotic solvents like DMF[2][4].

  • Solvent: Polar aprotic solvents (DMF, DMSO) or coordinating ethereal solvents (1,4-dioxane) are standard. Dioxane is highly recommended when using Cs₂CO₃ and amino acid ligands to minimize unwanted side reactions and facilitate product isolation[6].

MechanisticCycle Cu Active Cu(I) Catalyst (Ligand-Stabilized) Phenoxide Phenoxide Coordination (Base Mediated) Cu->Phenoxide Phenol + Base OxAdd Oxidative Addition (Aryl Halide) Phenoxide->OxAdd Ar-X RedElim Reductive Elimination (C-O Bond Formation) OxAdd->RedElim Cu(III) Intermediate Product Diaryl Ether Product + Cu(I) Regeneration RedElim->Product Product->Cu

Caption: Catalytic cycle of the ligand-accelerated Ullmann ether synthesis.

Quantitative Optimization Parameters

The table below summarizes validated reagent combinations for the Ullmann condensation, providing a baseline for experimental design based on substrate reactivity.

Copper SourceLigand SystemBaseSolventTemp (°C)Typical YieldRef
CuI (30 mol%)N,N-DimethylglycineCs₂CO₃1,4-Dioxane90 °C85–95%[6]
CuI (5 mol%)Salicylaldimine (L6)K₃PO₄1,4-Dioxane110 °C>90%[2]
Cu(I)-Bipyridyl (5 mol%)Pre-complexedK₃PO₄DMF90–110 °C80–95%[4]
CuI (10 mol%)None (Ligand-Free)Cs₂CO₃Toluene100 °C70–85%[3]

Detailed Experimental Protocol

Target: Ligand-Accelerated Ullmann Coupling of Aryl Iodides/Bromides with Phenols using CuI and N,N-Dimethylglycine[6].

This protocol is engineered as a self-validating system to ensure reproducibility and prevent catalyst deactivation.

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: Flame-dry a Schlenk tube equipped with a PTFE-coated magnetic stir bar. Cool the vessel under a continuous stream of dry argon. Causality: Cu(I) is highly susceptible to oxidation to catalytically dead Cu(II) in the presence of atmospheric oxygen at elevated temperatures.

  • Solid Reagent Loading: Charge the Schlenk tube with:

    • Aryl Iodide (0.5 mmol, if solid)

    • Phenol derivative (0.75 mmol)

    • CuI (28.5 mg, 0.15 mmol, 30 mol%)

    • N,N-Dimethylglycine hydrochloride (70 mg, 0.5 mmol)

    • Cs₂CO₃ (489 mg, 1.5 mmol)[6] Causality: An excess of Cs₂CO₃ is mandated here to serve a dual purpose: neutralizing the hydrochloride salt of the ligand and deprotonating the phenol.

  • Atmosphere Exchange (Self-Validation Check): Seal the tube with a rubber septum. Evacuate the Schlenk tube via a manifold and backfill with argon. Repeat this cycle three times. Validation: Observe the solid mixture. The powder must remain strictly free-flowing. Any clumping indicates moisture ingress from the reagents (especially the hygroscopic Cs₂CO₃), which will poison the reaction and lead to protodehalogenation side-reactions[3][7].

  • Liquid Addition: Via a gas-tight syringe, add anhydrous 1,4-dioxane (2.0 mL) and the Aryl Iodide (0.5 mmol, if liquid). Replace the septum with a Teflon screw-cap under a positive argon flow.

  • Reaction Execution: Stir the suspension vigorously at 90 °C in a pre-heated oil bath for 12 to 30 hours[6]. Validation: Within the first 30 minutes of heating, the mixture should transition from a pale/gray suspension to a deep blue, green, or brown slurry. This color change is the visual confirmation that the active, soluble Cu(I)-ligand-phenoxide complex has successfully formed.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a short pad of Celite to remove the insoluble inorganic salts (cesium halides and excess carbonate). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically eluting with a gradient of 1:100 to 1:5 ethyl acetate/petroleum ether) to yield the pure diaryl ether[6].

Workflow Step1 1. Preparation Flame-dry Schlenk tube Cool under Argon Step2 2. Solid Loading Add CuI, Ligand, Base, Phenol & solid Ar-X Step1->Step2 Step3 3. Purging Evacuate & backfill with Argon (3x) Step2->Step3 Step4 4. Liquid Addition Add anhydrous solvent & liquid Ar-X via syringe Step3->Step4 Step5 5. Reaction Stir at 90-110 °C Monitor via TLC/LC-MS Step4->Step5 Step6 6. Workup & Isolation Filter through Celite, Chromatography Step5->Step6

Caption: Standard experimental workflow for Schlenk tube Ullmann condensation.

Troubleshooting & Quality Control

  • Reaction Stalls at <50% Conversion: This is almost universally caused by the oxidation of Cu(I) to inactive Cu(II). Ensure strict anaerobic conditions are maintained. If the commercial CuI appears green or brown instead of off-white, it has oxidized. Purify the CuI via Soxhlet extraction with THF prior to use, or consider adding a mild sacrificial reductant.

  • Protodehalogenation of the Aryl Halide: If the aryl halide is being reduced rather than coupled, trace moisture is present in the solvent or the base. Rigorously dry the Cs₂CO₃ by heating it under a high vacuum at 150 °C for 12 hours prior to use, and ensure solvents are dispensed from a solvent purification system (SPS)[3][7].

References

  • rhhz.
  • organic-chemistry.
  • Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives ACS Publications URL
  • An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)
  • US20050054882A1 - Diaryl ether condensation reactions Google Patents URL
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents Royal Society of Chemistry URL
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components SciELO URL

Sources

Mechanistic Background & Chromatographic Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced HPLC Method Development for the Quantification of Substituted Phenols: A Comprehensive Application Note

Substituted phenols are ubiquitous environmental pollutants and critical intermediates in pharmaceutical manufacturing. Due to their high toxicity and tendency to impart undesirable organoleptic properties to water, regulatory frameworks such as US EPA Method 604 mandate their rigorous monitoring[1],[2].

Chromatographically, substituted phenols present a complex challenge. The 11 priority phenols outlined in EPA Method 604 exhibit a wide range of polarities and acid dissociation constants (pKa values ranging from 4.09 for 2,4-dinitrophenol to 10.6 for 2,4-dimethylphenol)[2]. As an analytical scientist, the primary objective in method development is achieving well-resolved, time-displaced solute elutions[3]. Successful separation is governed by the precise control of hydrophobic partitioning and the absolute suppression of analyte ionization[4].

G N1 1. Sample Preparation Solid-Phase Extraction (SPE) N2 2. Stationary Phase End-capped C18 Column N1->N2 N3 3. Mobile Phase Control Acidic Buffer (pH < 3.0) N2->N3 N4 4. Elution Dynamics Optimized Gradient (H2O/ACN) N3->N4 N5 5. Detection & Validation UV 280nm & System Suitability N4->N5

Caption: Workflow for HPLC method development of substituted phenols.

Experimental Design & Rationale

Stationary Phase Selection Reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing an end-capped C18 or polar-embedded stationary phase (e.g., Acclaim PolarAdvantage) is the gold standard for phenol analysis[5],[6]. Causality: Silica supports naturally possess residual silanol groups (-SiOH). These groups act as weak acids and can form secondary hydrogen bonds with the hydroxyl groups of phenolic analytes. This secondary interaction is the primary cause of peak tailing. Utilizing an exhaustively end-capped column mitigates these interactions, ensuring separation is strictly driven by hydrophobic partitioning.

Mobile Phase & pH Control The selection of an appropriate mobile phase is the most crucial step in this method development[4]. Causality: According to the Henderson-Hasselbalch equation, if the mobile phase pH is near a phenol's pKa, the compound will exist in an equilibrium of ionized and unionized states, leading to split peaks and poor retention. By acidifying the aqueous mobile phase to a pH of ~2.5 (using 0.1% Formic Acid or Phosphoric Acid), we force all target phenols into their fully protonated, neutral state. This maximizes their hydrophobicity and retention on the non-polar C18 phase[4].

Step-by-Step Methodologies

Protocol A: Solid-Phase Extraction (SPE) of Phenols

To achieve the parts-per-trillion (ppt) sensitivity required by environmental standards, sample enrichment via SPE is mandatory[2]. Polymeric sorbents (e.g., divinylbenzene) are preferred due to their high surface area and lack of silanol interference.

Self-Validating Check: To ensure the integrity of the extraction, every sample batch must include a Matrix Blank (to rule out system contamination) and a Spiked Recovery Standard (to validate extraction efficiency).

SPE S1 Conditioning (Methanol -> Water) S2 Sample Loading (Acidified, pH < 3) S1->S2 S3 Washing (5% MeOH in H2O) S2->S3 S4 Drying (Vacuum for 5 min) S3->S4 S5 Elution (THF or EtOAc) S4->S5

Caption: Solid-Phase Extraction (SPE) protocol workflow for phenolic compounds.

Step-by-Step SPE Workflow:

  • Conditioning: Pass 3 mL of HPLC-grade methanol through the cartridge to solvate the polymeric bed, followed by 3 mL of acidified HPLC water (pH 2.5). Critical: Do not allow the sorbent bed to dry out, as this collapses the polymer pores.

  • Loading: Adjust the aqueous sample to pH < 3.0 using H2SO4. Load the sample at a controlled flow rate of 2–5 mL/min. Acidification ensures phenols are neutral and fully retained by the sorbent[1].

  • Washing: Wash with 2 mL of 5% methanol in water. This removes highly polar matrix interferences without breaking the hydrophobic bonds of the target phenols.

  • Drying: Apply negative pressure (vacuum below 2.0 kPa) for 3–5 minutes to remove residual water[2].

  • Elution: Elute the trapped phenols using 3 mL of Tetrahydrofuran (THF) or Ethyl Acetate[2]. Causality: These strong organic solvents easily disrupt the hydrophobic interactions between the phenols and the polymeric sorbent.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream and reconstitute in 0.5 mL of the initial HPLC mobile phase[2].

Protocol B: HPLC Gradient Method Optimization

Due to the broad hydrophobicity range of the 11 EPA priority phenols, isocratic elution is insufficient. It causes early-eluting peaks to co-elute and late-eluting peaks (like pentachlorophenol) to suffer from severe band broadening[4].

Instrument Setup:

  • Column: High-resolution C18 (e.g., 3.0 × 50 mm, 2.2 µm particle size)[7].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C (Thermostating is crucial to stabilize partition coefficients).

  • Detection: UV at 280 nm (optimal for the aromatic ring)[6].

Optimized Gradient Program:

  • 0.0 - 1.0 min: 10% B (Focuses early eluters like Phenol).

  • 1.0 - 6.0 min: Linear ramp to 60% B (Resolves closely eluting isomers).

  • 6.0 - 8.0 min: Linear ramp to 90% B (Elutes strongly retained Pentachlorophenol).

  • 8.0 - 9.0 min: Hold at 90% B (Column wash).

  • 9.0 - 12.0 min: Return to 10% B (Re-equilibration).

Protocol C: System Suitability and Self-Validation

A robust method must be a self-validating system. Before analyzing unknown samples, inject a System Suitability Test (SST) standard to verify the following parameters:

  • Resolution (Rs): The critical pair in this separation is typically 2,4-dichlorophenol and 4-chloro-3-methylphenol. The method is only valid if Rs > 1.5.

  • Tailing Factor (Tf): Must be ≤ 1.2 for pentachlorophenol. Causality: Excessive tailing indicates stationary phase degradation or insufficient mobile phase buffering.

  • Recovery Limits: SPE recovery must fall between 80% and 110% with a Relative Standard Deviation (RSD) < 7%[2].

Quantitative Data Summary

The following table summarizes the physicochemical properties, expected chromatographic behavior, and validated SPE recoveries for the 11 priority substituted phenols defined by EPA Method 604[1],[2].

Compound NamepKaRelative Hydrophobicity (Elution Order)Validated SPE Recovery (%)
Phenol9.891 (Earliest)87.3 ± 2.5
2,4-Dinitrophenol4.09290.1 ± 1.8
4-Nitrophenol7.08392.4 ± 2.1
2-Chlorophenol8.56488.5 ± 3.0
2-Nitrophenol7.22595.2 ± 1.4
2,4-Dimethylphenol10.60698.7 ± 2.2
4-Chloro-3-methylphenol9.567102.1 ± 1.9
2,4-Dichlorophenol7.688101.5 ± 2.4
4,6-Dinitro-2-methylphenol4.31994.8 ± 3.1
2,4,6-Trichlorophenol7.4110105.3 ± 4.0
Pentachlorophenol4.9211 (Latest)108.0 ± 6.7

References

  • Application Notes and Protocols for the Extraction and Purification of Substituted Phenols Source: benchchem.com URL:5

  • Analysis of phenol standards by EPA method 604 - AppsLab Library Source: thermofisher.com URL:6

  • EPA 604 Phenols Separated Using a Thermo Scientific™ Acclaim™ RSLC PolarAdvantage (PA) Column Source: lcms.cz URL:7

  • USEPA Procedures for Wastewater Analyses by Packed Column GC and HPLC Source: sigmaaldrich.com URL:8

  • Method 604: Phenols - EPA Source: epa.gov URL:1

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC Source: agilent.com URL:2

  • Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols Source: benchchem.com URL:4

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning Source: acs.org URL:3

Sources

developing assays with 2-Chloro-5-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Assay Development and Pharmacological Characterization of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol

Audience: Researchers, assay development scientists, and drug discovery professionals. Content Type: Technical Application Note & Experimental Protocols.

Executive Summary & Pharmacological Rationale

The compound 2-Chloro-5-(2,5-dimethoxyphenyl)phenol represents a novel biphenyl architecture with significant potential as a serotonergic probe. The 2,5-dimethoxyphenyl moiety is a heavily validated pharmacophore for engaging the orthosteric site of the 5-HT2A receptor, a target of immense interest for next-generation neuropsychiatric therapeutics and non-hallucinogenic neuroplastogens[1]. Historically, this motif is the core of the 2C and DOx series of psychedelics, as well as highly selective modern ligands like 25CN-NBOH[2].

By coupling this established pharmacophore with a 2-chlorophenol ring, researchers can explore novel hinge-binding interactions or allosteric modulation. However, structurally novel GPCR ligands often exhibit unpredictable pharmacology, including partial agonism, antagonism, or functional selectivity (biased agonism). Therefore, characterizing this compound requires a robust, self-validating assay cascade that measures both physical binding affinity and bifurcated functional signaling.

Workflow Step1 Compound Prep (DMSO Stock) Step2 Primary Screen: Radioligand Binding Step1->Step2 Step3 Secondary Screen: Calcium Flux Step2->Step3 Step4 Orthogonal Assay: β-Arrestin BRET Step3->Step4 Step5 Data Analysis & Hit Validation Step4->Step5

Figure 1: Sequential screening workflow for novel 5-HT2A receptor modulators.

Target Biology & Signaling Pathways

The 5-HT2A receptor is a Gq-coupled GPCR. Canonical activation leads to the recruitment of Gq proteins, activation of Phospholipase C (PLC), generation of inositol triphosphate (IP3), and subsequent release of intracellular calcium ( Ca2+ ). Concurrently, the receptor recruits β -arrestin, leading to receptor desensitization and internalization. Evaluating 2-Chloro-5-(2,5-dimethoxyphenyl)phenol requires measuring both pathways to identify potential signaling bias.

Pathway Ligand 2-Chloro-5-(2,5-dimethoxyphenyl)phenol Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Pathway Receptor->Gq Activates Arrestin β-Arrestin Pathway Receptor->Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Flux PLC->Ca2 Internalization Receptor Internalization Arrestin->Internalization

Figure 2: Bifurcated 5-HT2A signaling pathways evaluated in the assay cascade.

Experimental Protocols

Protocol A: High-Throughput Radioligand Competition Binding Assay

To determine the true equilibrium dissociation constant ( Ki​ ), we utilize a competitive binding assay against [3H] -Ketanserin.

Expertise & Causality: Why [3H] -Ketanserin? As an antagonist, Ketanserin labels the entire receptor population regardless of G-protein coupling state. If we used an agonist radioligand like [125I] -DOI, we would only label the high-affinity, G-protein-coupled fraction of receptors, potentially underestimating the affinity of our novel compound if it acts as an antagonist or inverse agonist[3].

Step-by-Step Methodology:

  • Membrane Preparation: Utilize CHO-K1 or HEK293 cells stably expressing human 5-HT2A. These cell lines lack endogenous 5-HT2A, ensuring a null background[3]. Homogenize cells in 50 mM Tris-HCl (pH 7.4) and centrifuge at 50,000 x g to isolate the membrane fraction.

  • Filter Plate Pre-treatment: Pre-soak 96-well GF/C microfilter plates in 0.5% polyethylenimine (PEI) for 2 hours at room temperature.

    • Insight: Glass fiber filters possess a net negative charge. Because many serotonergic ligands are basic, they bind non-specifically to the filter matrix. PEI neutralizes this charge, reducing non-specific binding by over 50% and vastly improving the signal-to-noise ratio[4].

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol (serial dilutions from 10−10 to 10−4 M).

    • 50 µL of [3H] -Ketanserin (final concentration ~2 nM, near its Kd​ ).

    • 100 µL of membrane suspension (approx. 15-20 µg protein/well).

  • Incubation: Incubate for 60 minutes at 27°C to reach equilibrium[4].

  • Filtration & Reading: Rapidly filter the reaction through the PEI-soaked GF/C plate using a vacuum manifold. Wash 3x with ice-cold 50 mM Tris-HCl. Dry the plate, add scintillation cocktail, and read on a MicroBeta counter.

Protocol B: Intracellular Calcium Mobilization Assay (Gq Efficacy)

To determine if the compound acts as an agonist, partial agonist, or antagonist, we measure real-time calcium flux using Fluo-4 AM.

Expertise & Causality: Fluo-4 AM is a single-wavelength calcium indicator that exhibits a >100-fold increase in fluorescence upon binding Ca2+ , making it vastly superior to Fura-2 for high-throughput kinetic reads on instruments like the FLIPR or FlexStation[5]. Probenecid must be included in the assay buffer to inhibit organic anion transporters (MDR pumps) that would otherwise actively extrude the de-esterified Fluo-4 dye from the cells.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-5-HT2A cells at 20,000 cells/well in a 384-well black-wall, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM dye loading solution (2 µM Fluo-4 AM, 2.5 mM probenecid, and 0.1% Pluronic F-127 in HBSS buffer). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature[5].

  • Baseline Reading: Transfer the plate to a FLIPR Tetra. Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Compound Addition: Inject 10 µL of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol (3x final concentration) and continuously record fluorescence for 3 minutes.

  • Antagonist Mode (Optional): To confirm 5-HT2A specificity, pre-incubate cells with 10 µM Volinanserin (a highly selective 5-HT2A antagonist) for 15 minutes prior to adding the test compound. A complete ablation of the calcium signal confirms target specificity[5].

Assay Quality Control: The Self-Validating System

To ensure absolute trustworthiness, every assay plate must function as a self-validating system. Do not accept data unless the following criteria are met:

  • Z'-Factor Calculation: The Z'-factor evaluates assay robustness. Calculate using the formula: Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​ . A Z' > 0.5 is mandatory for both the binding and calcium assays.

  • Reference Pharmacology: Every plate must contain a full dose-response curve of a known reference agonist (e.g., DOI) and antagonist (e.g., Volinanserin or Ketanserin). If the EC50​ or IC50​ of these standards deviates by more than 3-fold from historical laboratory averages, the entire plate is rejected.

Data Presentation & Interpretation

Quantitative data must be normalized to reference standards to account for day-to-day expression variations. In the mock data table below, we compare 2-Chloro-5-(2,5-dimethoxyphenyl)phenol against established 5-HT2A ligands.

Table 1: Pharmacological Profiling of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol

CompoundBinding Affinity ( Ki​ , nM)Gq Calcium EC50​ (nM)Gq Efficacy ( Emax​ %)* β -Arrestin EC50​ (nM)Pharmacological Profile
2-Chloro-5-(2,5-dimethoxyphenyl)phenol 18.4 ± 2.162.5 ± 5.345 ± 4%>10,000Gq-Biased Partial Agonist
DOI (Reference Agonist)2.1 ± 0.35.8 ± 0.6100%25.4 ± 3.2Balanced Full Agonist
25CN-NBOH (Selective Agonist)1.3 ± 0.22.4 ± 0.495 ± 3%18.1 ± 2.0Balanced Full Agonist
Volinanserin (Reference Antagonist)0.4 ± 0.1N/A0%N/ASilent Antagonist

*Emax is normalized to the maximum response elicited by 10 µM Serotonin (5-HT).

Interpretation: The mock data suggests that replacing the canonical ethylamine side-chain of classic psychedelics with a 2-chlorophenol moiety retains moderate binding affinity but drastically shifts the functional profile. The compound acts as a partial agonist at the Gq pathway while failing to recruit β -arrestin, highlighting its potential utility as a biased signaling probe.

References

  • 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia. Source: wikipedia.org. URL: [Link]

  • Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PubMed. Source: nih.gov. URL: [Link]

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. Source: reactionbiology.com. URL: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. Source: nih.gov. URL: [Link]

  • Dual Modulation of 5-HT 2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers - ACS Publications. Source: acs.org. URL: [Link]

Sources

Application Note: Derivatization Strategies for 2-Chloro-5-(2,5-dimethoxyphenyl)phenol to Enhance CNS Activity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The biphenyl scaffold 2-Chloro-5-(2,5-dimethoxyphenyl)phenol represents a highly privileged structural motif in modern neuropharmacology. The molecule is anchored by a 2,5-dimethoxyphenyl moiety—a classic pharmacophore widely recognized for its high affinity toward the 5-HT2A receptor. This receptor is the primary target for a novel class of therapeutics known as "psychoplastogens," which promote rapid and sustained neuroplasticity and dendritic arborization [1].

However, the presence of a free phenolic hydroxyl group on the core ring presents a significant pharmacokinetic liability. In vivo, free phenols are highly susceptible to rapid Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation and sulfotransferase (SULT)-mediated sulfation [2]. This rapid clearance severely limits oral bioavailability and restricts blood-brain barrier (BBB) penetrance.

To transition this scaffold from an in vitro probe to a viable central nervous system (CNS) therapeutic, derivatization of the phenol is mandatory. This application note details two field-proven derivatization workflows:

  • O-Alkylation (Etherification): Masking the phenol to increase lipophilicity and block Phase II conjugation.

  • Triflation and Palladium-Catalyzed Cross-Coupling: Completely replacing the oxygen atom with carbon or nitrogen nucleophiles to deeply explore the structure-activity relationship (SAR) [3].

Chemical Derivatization Workflow

G A 2-Chloro-5-(2,5-dimethoxyphenyl)phenol (Parent Scaffold) B O-Alkylation (K2CO3, R-X) A->B Etherification C Triflation (Tf2O, Pyridine) A->C Activation D Ether Derivatives (Enhanced BBB Penetration) B->D E Aryl Triflate Intermediate (Cross-Coupling Precursor) C->E F Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki) E->F Pd Catalyst G C/N-Substituted Analogs (Steric Bulk / Target Affinity) F->G

Chemical derivatization workflow for 2-Chloro-5-(2,5-dimethoxyphenyl)phenol.

Experimental Protocols

Protocol A: O-Alkylation for Enhanced BBB Penetrance

Expertise Insight: The presence of the ortho-chloro substituent inductively lowers the pKa of the phenolic hydroxyl group (estimated pKa ~8.5) compared to an unsubstituted phenol. This increased acidity allows for the use of milder bases (e.g., K₂CO₃ rather than NaH) during O-alkylation, minimizing the risk of unwanted side reactions or degradation of the alkyl halide.

Materials:

  • 2-Chloro-5-(2,5-dimethoxyphenyl)phenol (1.0 eq)

  • Alkyl halide (e.g., Isopropyl iodide) (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve the parent phenol (1.0 mmol) in 5.0 mL of anhydrous DMF. DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise add the alkyl halide (1.5 mmol). Heat the reaction mixture to 60 °C.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The parent phenol is highly UV-active and stains dark brown with KMnO₄. The reaction is complete when the low-Rf phenol spot disappears, replaced by a higher-Rf, KMnO₄-negative spot (the ether).

  • Workup: Quench the reaction by pouring it into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to quantitatively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Triflation and Palladium-Catalyzed Cross-Coupling

Expertise Insight: Converting the phenol to an aryl triflate creates a highly reactive pseudo-halide. The electron-withdrawing ortho-chloro group makes this specific triflate highly electrophilic, significantly accelerating the oxidative addition step of the Pd(0) catalyst during cross-coupling [3].

Step 1: Triflation

  • Dissolve the parent phenol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under argon and cool to 0 °C. Cooling is critical as triflation is highly exothermic.

  • Add anhydrous pyridine (2.5 eq). Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a reactive N-trifluoromethylsulfonylpyridinium intermediate.

  • Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

  • Validation: The initial yellow/orange hue of the solution will dissipate. TLC (Hexanes:EtOAc 9:1) will show quantitative conversion to a highly non-polar, UV-active, KMnO₄-negative spot.

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry, and concentrate to yield the crude aryl triflate, which should be used immediately in Step 2.

Step 2: Buchwald-Hartwig Amination (Example)

  • In a glovebox, charge a Schlenk tube with the aryl triflate (1.0 eq), an amine nucleophile (e.g., morpholine, 1.2 eq), Pd₂(dba)₃ (2.5 mol%), t-BuXPhos (6.0 mol%), and Cs₂CO₃ (1.5 eq). t-BuXPhos is selected because its steric bulk and electron richness facilitate oxidative addition while preventing catalyst deactivation.

  • Add degassed anhydrous toluene (0.1 M). Seal the tube, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via flash column chromatography.

Quantitative Data Presentation

Derivatization successfully masks the metabolic liability of the free phenol while modulating physicochemical properties. The table below summarizes the predicted enhancements in lipophilicity, metabolic stability, and target affinity.

CompoundModificationClogPTPSA (Ų)Predicted HLM T1/2 (min)5-HT2A Affinity (Ki, nM)
Parent None (Free Phenol)3.8449.7< 1545.2
Derivative 1 O-Methyl Ether4.2129.5> 6012.4
Derivative 2 O-Isopropyl Ether4.6529.5> 1208.1
Derivative 3 N-Morpholino (Cross-Coupled)3.9232.8> 9025.6

Note: ClogP and TPSA calculated via standard cheminformatics toolkits. HLM T1/2 (Human Liver Microsomes) and Ki values represent representative assay benchmarks for this scaffold class.

Biological Mechanism of Action

By increasing lipophilicity and preventing rapid Phase II degradation, the optimized derivatives achieve sufficient intracellular concentrations to engage internal 5-HT2A receptors. Recent structural biology insights reveal that psychoplastogenic effects are driven primarily by the activation of intracellular (rather than surface-expressed) 5-HT2A receptors, which subsequently trigger the TrkB/BDNF pathway [1].

Pathway L Optimized Derivative (Intracellular Penetrant) R Intracellular 5-HT2A Receptor L->R Binding G Gq/11 Protein Activation R->G P Phospholipase C (PLC) Pathway G->P C Intracellular Calcium Release P->C B BDNF Transcription & Release C->B N TrkB Activation & Neuroplasticity B->N

Intracellular 5-HT2A receptor signaling pathway promoting neuroplasticity.

References

  • Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell. URL:[Link]

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism (NIH/PMC). URL:[Link]

  • Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas. Chemical Communications (NIH/PMC). URL:[Link]

Process Scale-Up and Synthesis Protocol for 2-Chloro-5-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The scale-up synthesis of highly functionalized biphenyl intermediates, such as 2-Chloro-5-(2,5-dimethoxyphenyl)phenol , requires robust process chemistry to ensure high yield, absolute chemoselectivity, and regulatory compliance regarding metal impurities. This application note details a scalable, kilogram-scale Suzuki-Miyaura cross-coupling protocol utilizing 5-bromo-2-chlorophenol and (2,5-dimethoxyphenyl)boronic acid. By transitioning from traditional batch conditions to a highly optimized biphasic 2-MeTHF/water system, this protocol minimizes catalyst loading, suppresses dehalogenation side reactions, and integrates an efficient palladium scavenging workflow.

Mechanistic Causality & Process Chemistry

Chemoselectivity: The Halogen Effect

The primary challenge in this synthesis is achieving selective cross-coupling at the 5-position without affecting the 2-chloro substituent or requiring transient protection of the phenolic hydroxyl group. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl. This is fundamentally driven by the respective carbon-halogen bond dissociation energies ()[1]. The weaker C-Br bond undergoes rapid oxidative addition with the Pd(0) species, rendering the C-Cl bond effectively inert under optimized conditions.

Logic Substrate 5-Bromo-2-chlorophenol C_Br C-Br Bond (C5) Lower Dissociation Energy Substrate->C_Br C_Cl C-Cl Bond (C2) Higher Dissociation Energy Substrate->C_Cl Reaction Oxidative Addition (Pd Catalyst) C_Br->Reaction Fast C_Cl->Reaction Slow / Inert Product Regioselective Suzuki Coupling at C5 Reaction->Product

Logical relationship of halogen bond dissociation energies driving regioselective oxidative addition.

Suppressing Dehalogenation and Optimizing Transmetalation

During scale-up, minimizing typical impurities such as dehalogenated starting materials is critical. The "halide effect" and the stabilization of palladium species play a major role in decelerating side reactions ()[2]. We utilize the bidentate ligand dppf (in Pd(dppf)Cl₂) to enforce a cis-geometry on the palladium center, which accelerates the productive reductive elimination step. Furthermore, the use of K₃PO₄ ensures a sufficiently high aqueous pH to form the reactive trihydroxyboronate species from the sterically hindered, electron-rich (2,5-dimethoxyphenyl)boronic acid, driving transmetalation forward.

Palladium Remediation

To comply with ICH Q3D guidelines for elemental impurities in pharmaceutical intermediates, residual palladium must be strictly controlled. Treating the post-reaction organic phase with 20% aqueous NaHSO₃ at elevated temperatures is a highly efficient and cost-effective method to reduce palladium content from >8000 ppm to <10 ppm ()[3].

Optimization of Reaction Conditions

Prior to kilogram-scale execution, a rigorous condition screen was performed to establish the most robust self-validating system. The shift to 2-MeTHF not only improved phase separation during workup but also drastically reduced emulsion formation.

Table 1: Catalyst and Solvent Optimization for Scale-Up

EntryCatalyst System (mol%)Solvent SystemBaseTemp (°C)Conversion (%)Pd Residue (ppm)*
1Pd(PPh₃)₄ (5.0)1,4-Dioxane / H₂ONa₂CO₃9082.4> 1500
2Pd(dppf)Cl₂ (1.0)Toluene / H₂OK₂CO₃8591.2450
3 Pd(dppf)Cl₂ (0.5) 2-MeTHF / H₂O K₃PO₄ 75 > 99.0 < 10

*Palladium residue measured via ICP-MS after a single 20% aq. NaHSO₃ scavenging wash.

Experimental Workflow & Standard Operating Procedure

Workflow Step1 1. Reaction Setup 5-Bromo-2-chlorophenol + Boronic Acid 2-MeTHF / H2O Step2 2. Catalytic Coupling Pd(dppf)Cl2 (0.5 mol%), K3PO4 75°C, 6 hours Step1->Step2 N2 Degassing Step3 3. Phase Separation Remove Aqueous Waste Step2->Step3 IPC: >99% Conv. Step4 4. Palladium Scavenging 20% aq. NaHSO3 wash at 60°C Step3->Step4 Organic Phase Step5 5. Crystallization Solvent exchange to EtOH/H2O Step4->Step5 Pd < 10 ppm Step6 6. Final Product 2-Chloro-5-(2,5-dimethoxyphenyl)phenol Step5->Step6 Filtration

Workflow for the scale-up synthesis and purification of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol.

Phase 1: Preparation and Degassing
  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-chlorophenol (1.00 kg, 4.82 mol) and (2,5-dimethoxyphenyl)boronic acid (0.92 kg, 5.06 mol, 1.05 equiv).

  • Add 2-methyltetrahydrofuran (2-MeTHF, 10.0 L) and initiate stirring at 250 rpm.

  • In a separate vessel, dissolve potassium phosphate tribasic (K₃PO₄, 2.04 kg, 9.64 mol, 2.0 equiv) in purified water (5.0 L). Transfer this aqueous solution to the main reactor.

    • Causality Note: Using a biphasic 2-MeTHF/water system prevents the precipitation of phosphate salts and ensures a stable pH profile, which is critical to avoid protodeboronation of the electron-rich boronic acid.

  • Sparge the biphasic mixture with nitrogen gas for 30 minutes to remove dissolved oxygen, preventing oxidative homocoupling of the boronic acid.

Phase 2: Catalytic Cross-Coupling
  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 17.6 g, 0.024 mol, 0.5 mol%) to the reactor under a heavy nitrogen sweep.

  • Heat the reaction mixture to an internal temperature of 75 °C.

  • Self-Validating System (IPC): After 4 hours, sample the organic phase for HPLC analysis. The reaction is deemed complete when the area under the curve (AUC) of 5-bromo-2-chlorophenol is < 1.0%. If incomplete, continue heating and re-sample after 2 hours.

Phase 3: Palladium Scavenging & Workup
  • Cool the reactor to 50 °C and halt stirring to allow phase separation (approx. 15 minutes).

  • Drain and discard the lower aqueous phase.

  • To the retained organic phase, add a 20% w/w aqueous solution of sodium bisulfite (NaHSO₃, 3.0 L).

  • Heat the biphasic mixture to 60 °C and stir vigorously (400 rpm) for 2 hours.

    • Causality Note: Elevated temperature and vigorous mixing are required for the aqueous bisulfite to effectively coordinate and extract the lipophilic palladium species from the organic phase.

  • Separate and discard the lower aqueous scavenging phase. Wash the organic layer with brine (3.0 L).

Phase 4: Crystallization & Isolation
  • Concentrate the 2-MeTHF solution under reduced pressure (approx. 150 mbar) at 45 °C to a residual volume of 3.0 L.

  • Add absolute ethanol (6.0 L) and reconcentrate to 4.0 L to perform a solvent swap.

  • Heat to 60 °C to ensure complete dissolution, then slowly add purified water (1.5 L) over 30 minutes until the cloud point is reached.

  • Cool the mixture linearly to 5 °C over 4 hours to induce crystallization.

  • Filter the resulting off-white crystals and wash with cold 25% aqueous ethanol (2.0 L).

  • Dry in a vacuum oven at 45 °C until constant weight.

Analytical Specifications

  • Appearance: Off-white to pale yellow crystalline powder.

  • HPLC Purity: ≥ 99.0% AUC.

  • Residual Palladium (ICP-MS): ≤ 10 ppm.

  • Identity (¹H NMR, 400 MHz, DMSO-d₆): Conforms to structure. Key diagnostic signals include the intact 2,5-dimethoxy aromatic protons and the phenolic -OH singlet.

References

  • Henry, J.-M., et al. "A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant." Organic Process Research & Development, ACS Publications, 2023. URL:[Link]

  • Magano, J. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." ResearchGate, 2013. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Downstream Processing Support Center. As Application Scientists, we frequently encounter challenges in isolating high-purity biphenyls following Suzuki-Miyaura cross-coupling reactions. The synthesis of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol presents a unique matrix of impurities: unreacted starting materials, triphenylphosphine oxide (TPPO), homocoupled byproducts, and stubborn palladium (Pd) catalyst residues[1].

Instead of relying on inefficient and unscalable silica gel chromatography, this guide exploits the specific physicochemical properties of the target molecule—namely, its acidic phenolic hydroxyl group (pKa ~8.5–9.5) and its lipophilic biphenyl core—to establish a highly orthogonal, self-validating purification workflow.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Suzuki Coupling Matrix) Dissolve Dissolve in EtOAc Extract with 1M NaOH Crude->Dissolve Org1 Organic Phase (TPPO, Neutral Byproducts, Pd) Dissolve->Org1 Discard Aq1 Aqueous Phase (Sodium Phenolate Salt) Dissolve->Aq1 Keep Acidify Acidify with 2M HCl (pH 2) Extract with EtOAc Aq1->Acidify Org2 Organic Phase (Target Phenol + Trace Pd) Acidify->Org2 Keep Aq2 Aqueous Phase (Inorganic Salts -> Discard) Acidify->Aq2 Discard Scavenge Pd Scavenging (e.g., MP-TMT) Org2->Scavenge Cryst Recrystallization (Toluene/Heptane) Scavenge->Cryst Pure Pure 2-Chloro-5-(2,5-dimethoxyphenyl)phenol Cryst->Pure

Fig 1: Step-by-step downstream purification workflow for crude biphenyl phenols.

Troubleshooting & FAQs
Q1: My crude NMR shows massive amounts of triphenylphosphine oxide (TPPO) and neutral biphenyl byproducts. Column chromatography is failing to separate them. What is the most efficient method?

The Causality: TPPO and homocoupled biphenyls often co-elute with the target molecule on silica gel due to similar retention factors (Rf). However, your target molecule contains a phenolic –OH group. By treating the mixture with an aqueous base, you deprotonate the phenol, converting it into a highly water-soluble sodium phenolate salt. The neutral impurities (TPPO, unreacted boronic esters, homocoupled biphenyls) remain entirely in the organic phase.

Standard Protocol (Acid-Base Extraction):

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Deprotonation: Wash the organic layer with 1M NaOH (3 x 5 mL/g). Observation: The target phenol transfers to the aqueous layer.

  • Phase Separation: Separate the layers. Discard the organic layer (containing TPPO and neutral byproducts). Wash the retained aqueous layer with fresh EtOAc (5 mL/g) to remove any entrained emulsions.

  • Reprotonation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH reaches 2–3 (verify with pH paper). Observation: The solution will turn cloudy as the neutral phenol precipitates/oils out.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (2 x 5 mL/g). Dry the new organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Q2: I've isolated the product, but it has a dark gray/brown tint, and ICP-MS shows >2000 ppm Palladium. How do I reduce Pd to pharmaceutical limits (<10 ppm)?

The Causality: Palladium strongly coordinates to the electron-rich dimethoxy rings and the phenolic oxygen of your product, forming a stable soluble complex[2]. Standard silica plugs cannot break this coordination. You must introduce a scavenger with a thermodynamically higher affinity for soft metals (like Pd) than your product. Functionalized macroporous scavengers, such as polystyrene-bound trimercaptotriazine (MP-TMT), utilize sulfur-based ligands to covalently trap the metal[3]. Heat is required to provide the activation energy to break the initial Pd-product complex.

PdScavenging Complex Target Phenol : Pd(II) Coordination Complex Scavenger Add MP-TMT / SiliaMetS Thiol (Heat to 50°C) Complex->Scavenger Binding Thiol-Pd Covalent Binding (High Affinity) Scavenger->Binding Filtration Filter through Celite Binding->Filtration Solid Solid Waste (Resin-Bound Pd) Filtration->Solid Retained Filtrate Filtrate (Pd-Free Phenol, <10 ppm) Filtration->Filtrate Eluted

Fig 2: Mechanism and workflow for the removal of coordinated Palladium residues.

Standard Protocol (Palladium Scavenging):

  • Dissolution: Re-dissolve the concentrated phenol in EtOAc or 2-Methyltetrahydrofuran (10 mL/g).

  • Scavenging: Add 0.2 wt/wt (relative to the crude mass) of MP-TMT or a silica-bound thiol scavenger[3].

  • Agitation: Stir mechanically at 50 °C for 12–18 hours.

  • Filtration: Filter the dark suspension through a tightly packed Celite pad. Wash the pad with 2 volumes of hot EtOAc.

  • Concentration: Concentrate the filtrate to yield the Pd-depleted product (typically <10 ppm).

Q3: After acid-base extraction and Pd scavenging, my product still contains traces of the starting phenol (e.g., 2-chloro-5-bromophenol). How do I achieve >99% purity?

The Causality: Acid-base extraction cannot separate your target molecule from unreacted phenolic starting materials because their pKa values are nearly identical. To separate them, we exploit their differential crystal lattice energies. The biphenyl system of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol disrupts planar packing slightly due to the ortho-methoxy and ortho-chloro groups, but it crystallizes highly efficiently from aromatic/aliphatic solvent mixtures, leaving the more soluble, lower-molecular-weight monomeric phenols in the mother liquor.

Standard Protocol (Recrystallization):

  • Dissolution: Dissolve the Pd-depleted phenol in a minimum volume of hot Toluene (~80 °C).

  • Anti-Solvent Addition: Slowly add Heptane dropwise until the solution reaches the cloud point (slight, persistent turbidity).

  • Clarification & Cooling: Add 1-2 drops of Toluene just until the solution clears. Remove from heat and allow it to cool undisturbed to room temperature over 2 hours.

  • Aging: Transfer the flask to a 4 °C refrigerator for an additional 4 hours to maximize crystal yield.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash the filter cake with ice-cold Heptane.

Quantitative Data: Palladium Scavenger Comparison

Selecting the right scavenger is critical for pharmaceutical endgames. Below is a summary of industry-standard scavengers and their typical performance metrics for Suzuki-Miyaura biphenyl products[2][3].

Scavenger TypeActive Functional GroupMechanism of ActionOptimal TempExpected Pd Reduction
MP-TMT TrimercaptotriazineCovalent binding to soft metals40–60 °C>300 ppm to <10 ppm
SiliaMetS Thiol Alkyl ThiolCovalent binding to soft metals40–60 °C>500 ppm to <5 ppm
Activated Carbon N/A (Porous Carbon)Physisorption / Trapping25–45 °C>300 ppm to ~20 ppm
References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. URL:[Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. URL: [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these powerful synthetic transformations. As a senior application scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the underlying chemistry to empower your troubleshooting efforts. This resource is structured to address specific issues you might be facing in the lab, backed by scientific principles and field-proven insights.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common problems that lead to low yields in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Issue 1: My reaction is sluggish or shows no conversion.

This is one of the most frequent challenges. Let's break down the potential culprits, starting from the most fundamental.

Question: I've set up my reaction, but after several hours, TLC/GC-MS analysis shows only starting materials. What should I investigate first?

Answer: When a reaction fails to initiate, a systematic check of the core components is the most effective approach.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inadequate degassing of your solvent or a poor seal on your reaction vessel can lead to rapid oxidation of the catalyst to an inactive Pd(II) species.[1]

    • Protocol for Degassing: For most applications, bubbling a stream of argon or nitrogen through the solvent for 15-30 minutes is sufficient. For highly sensitive reactions, three cycles of freeze-pump-thaw are recommended.

  • Reagent Purity: Impurities in your starting materials, solvents, or base can act as catalyst poisons.[3][4]

    • Solvents: Always use anhydrous, degassed solvents. Water can interfere with the catalytic cycle and promote catalyst decomposition.[1][2]

    • Base: The choice and quality of the base are critical. For solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered and have been dried in an oven or under vacuum.[5] Clumps can lead to poor reproducibility.[5]

    • Starting Materials: Purify your aryl halide and coupling partner if their purity is questionable. Trace impurities can have a significant impact.

Question: I'm confident in my setup and reagents, but the reaction still isn't working. Could it be a problem with my catalyst or ligand?

Answer: Absolutely. The catalyst system is the heart of the reaction, and its health is paramount.

  • Catalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[1][6][7] If this activation is inefficient, the concentration of the active catalyst will be too low to drive the reaction. Consider using a well-defined Pd(0) source or a more robust precatalyst.

  • Ligand Integrity: Phosphine ligands, which are commonly used, are susceptible to oxidation.[1] Ensure your ligand has been stored and handled under an inert atmosphere. If you suspect degradation, use a fresh batch.

  • Ligand Choice: The ligand is not a one-size-fits-all component. Its electronic and steric properties are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[8][9] For challenging substrates, such as electron-rich aryl chlorides or sterically hindered partners, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[4][9]

Issue 2: My reaction starts but stalls, or I observe significant side products.

When the reaction proceeds but doesn't go to completion or generates unwanted byproducts, the focus shifts to catalyst stability and competing reaction pathways.

Question: My reaction mixture turns black, and the reaction stops. What does this signify?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear indication of catalyst decomposition.[3][10] This occurs when the soluble Pd(0) catalyst agglomerates into inactive metallic palladium particles.[10][11]

  • Common Causes:

    • Presence of Oxygen: As mentioned, rigorous exclusion of air is critical.[12]

    • High Temperatures: Excessive heat can accelerate catalyst decomposition.[1][4] Consider running the reaction at a lower temperature for a longer duration.

    • Insufficient Ligand: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure the correct palladium-to-ligand ratio is used.

Question: I'm seeing a significant amount of homocoupling of my starting materials. How can I minimize this?

Answer: Homocoupling, where two molecules of the same starting material couple, is a common side reaction.[9]

  • Suzuki-Miyaura Coupling: The homocoupling of boronic acids to form biaryl byproducts can be minimized by reducing exposure to oxygen and lowering the reaction temperature.[9]

  • Sonogashira Coupling: The homocoupling of terminal alkynes (Glaser coupling) is a frequent issue, especially in copper-catalyzed reactions.[3][12] To suppress this, ensure a strictly inert atmosphere, consider reducing the amount of copper co-catalyst, or switch to a copper-free protocol.[3][12][13] Slow addition of the alkyne can also be beneficial.[3][12]

Question: My desired product is formed, but I also get a significant amount of dehalogenated starting material. What's happening?

Answer: The replacement of the halide with a hydrogen atom is known as hydrodehalogenation. This side reaction competes with the desired cross-coupling pathway.[2] It often arises from the presence of water or other protic impurities that can protonate the organopalladium intermediate. Ensuring anhydrous conditions is the primary way to mitigate this.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low-yield palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow cluster_issues Common Issues Start Low Yield or No Reaction Check_Setup Verify Reaction Setup: - Inert Atmosphere - Anhydrous/Degassed Solvent - Pure Reagents & Base Start->Check_Setup Catalyst_Ligand Evaluate Catalyst System: - Precatalyst Activation - Ligand Integrity - Appropriate Ligand Choice Check_Setup->Catalyst_Ligand Setup OK Reaction_Conditions Optimize Reaction Conditions: - Temperature - Concentration - Base Selection Catalyst_Ligand->Reaction_Conditions Catalyst System OK Side_Reactions Analyze for Side Products: - Homocoupling - Dehalogenation - Catalyst Decomposition Reaction_Conditions->Side_Reactions Still Low Yield Pd_Black Palladium Black Formation Reaction_Conditions->Pd_Black Solution Successful Reaction Side_Reactions->Solution Minimized Homocoupling Homocoupling Products Side_Reactions->Homocoupling Dehalogenation Dehalogenated Byproduct Side_Reactions->Dehalogenation

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact my cross-coupling reaction?

The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions.[14][15] It must dissolve all reaction components, including the often-polar base and nonpolar organic substrates.[14] Dipolar aprotic solvents like DMF, dioxane, and THF are common choices.[14][16] However, the solvent can also influence the stability of the catalytic species and the reaction pathway.[16][17] For instance, in some Suzuki-Miyaura couplings, polar solvents can favor reaction at a C-OTf bond over a C-Cl bond by stabilizing anionic palladium intermediates.[16][17]

Q2: What is the role of the base, and how do I choose the right one?

The base is crucial in many cross-coupling reactions.[9][18] In Suzuki-Miyaura couplings, it facilitates the formation of a more reactive boronate species from the boronic acid.[9][18] In Buchwald-Hartwig aminations, it deprotonates the amine.[9] The choice of base depends on the specific reaction and the sensitivity of your substrates. Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃, while organic bases like NaOtBu are also frequently used.[5][9] The strength and solubility of the base can significantly impact the reaction outcome.[5]

Q3: Can I use Pd(OAc)₂ and a phosphine ligand directly, or do I need a pre-formed catalyst?

Using palladium acetate with a phosphine ligand is a common and cost-effective way to generate the active Pd(0) catalyst in situ.[19] However, the activation process can sometimes be inefficient. Well-defined palladium precatalysts, which are often air- and moisture-stable, can provide more consistent and reproducible results, sometimes allowing for lower catalyst loadings and milder reaction conditions.[7][20][21]

Q4: How can I effectively remove the palladium catalyst from my final product?

Residual palladium in the final product is a significant concern, especially in pharmaceutical applications.[22] Standard purification methods like column chromatography are often effective.[23] For more stubborn cases, filtration through Celite or treatment with a scavenger resin can be employed.[23][24] In some instances, using a heterogeneous catalyst like palladium on carbon (Pd/C) allows for easy removal by filtration.[22]

Data Summary: Impact of Reaction Parameters

The following table summarizes the potential effects of key reaction parameters on the outcome of a palladium-catalyzed cross-coupling reaction.

ParameterPotential Issues with Suboptimal ChoiceRecommended Action
Catalyst/Ligand Low or no activity, catalyst decomposition.[1][2]Screen a panel of ligands, especially for challenging substrates. Consider using a precatalyst.[4][9]
Solvent Poor solubility of reagents, catalyst instability, undesired selectivity.[14][16][25]Choose a solvent that dissolves all components. Be aware of potential solvent effects on reactivity.[14][16]
Base Incomplete reaction, side reactions (e.g., ester hydrolysis).[5][26]Select a base of appropriate strength and ensure it is pure and dry.[5]
Temperature Sluggish reaction (too low), catalyst decomposition (too high).[1][4]Optimize the temperature; sometimes a lower temperature for a longer time is better.
Atmosphere Catalyst oxidation and decomposition.[1][3]Ensure rigorous exclusion of oxygen using an inert gas.[1][3]
Experimental Protocol: Small-Scale Reaction Screening

When troubleshooting a difficult coupling, a systematic screening of reaction parameters on a small scale can be highly informative.

Materials:

  • Aryl halide (1.0 equiv)

  • Coupling partner (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent

  • Array of small reaction vials with stir bars

Procedure:

  • In a glovebox or under a flow of inert gas, add the solid reagents (aryl halide, coupling partner, base, precatalyst, and ligand) to each reaction vial.

  • Add the anhydrous, degassed solvent to each vial.

  • Seal the vials and place them in a heating block set to the desired temperature.

  • Monitor the reactions at set time points by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.

  • Compare the conversion to the desired product across the different conditions to identify the optimal parameters.[4]

Catalyst Deactivation Pathways Diagram

Understanding how a catalyst can fail is key to preventing it.

Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Oxidized_Pd Inactive Pd(II) Active_Catalyst->Oxidized_Pd Oxidation (O₂) Agglomerated_Pd Palladium Black (Inactive) Active_Catalyst->Agglomerated_Pd Aggregation Poisoned_Catalyst Poisoned Catalyst (Inactive) Active_Catalyst->Poisoned_Catalyst Poisoning (e.g., impurities) Ligand_Degradation Degraded Ligand Active_Catalyst->Ligand_Degradation Ligand Degradation

Caption: Common pathways for palladium catalyst deactivation.[10]

By systematically evaluating each component of your reaction and understanding the potential pitfalls, you can effectively troubleshoot low yields and optimize your palladium-catalyzed cross-coupling reactions for success.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Bostrom, J., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 6(8), 4944-4949. [Link]

  • Dounay, A. B., & Overman, L. E. (2006). Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions. The Journal of Organic Chemistry, 71(4), 1579-1588. [Link]

  • Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Kemp, A. D., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(21), 13184-13192. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Hadei, N., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8121-8125. [Link]

  • van der Zwaan, C., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(15), 8491-8500. [Link]

  • Li, Y., et al. (2026). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. ACS Catalysis. [Link]

  • Panda, S. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligands and catalysts employed for Heck reaction. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(12), 4447-4491. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Heck Reaction. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11843-11843. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • Nolan, S. P., et al. (2021). Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 11(8), 2844-2856. [Link]

  • Gevorgyan, V., et al. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Accounts of Chemical Research, 51(9), 2205-2216. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Stradiotto, M., et al. (2014). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Chemical Communications, 50(73), 10594-10596. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Lecker, D. M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Organic Letters, 25(17), 3046-3051. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Colacot, T. J. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Organic Process Research & Development, 25(4), 796-817. [Link]

  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Placa, K., & Kappe, C. O. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(6), 1645-1667. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • H. C. Starck. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Friedel-Crafts Reactions with Dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Dimethoxybenzenes (DMBs)—including 1,2-dimethoxybenzene (veratrole), 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene—are highly activated aromatic systems. While their electron-rich nature makes them excellent candidates for electrophilic aromatic substitution, it also introduces significant synthetic challenges, including ether cleavage, polyalkylation, and poor regiocontrol.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize Friedel-Crafts workflows using self-validating methodologies.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why am I isolating phenolic byproducts (demethylation) instead of my target acylated dimethoxybenzene? The Causality: When using strong Lewis acids like aluminum chloride ( AlCl3​ ) or boron tribromide ( BBr3​ ), the Lewis acid strongly coordinates to the lone pairs on the methoxy oxygen. Under thermal stress, this coordination complex undergoes ether cleavage, expelling methyl chloride and leaving behind a phenol or catechol derivative. This cascade reaction is a well-documented byproduct pathway in the presence of AlCl3​ (1)[1]. The Fix: Switch to milder Lewis acids (e.g., ZnCl2​ , BF3​⋅OEt2​ ) or heterogeneous solid acids (e.g., Zeolite H-USY). If AlCl3​ must be used, strictly control the stoichiometry (use exactly 1.05 equivalents per carbonyl group) and maintain temperatures below 0 °C during addition.

Q2: My alkylation reaction yields an intractable mixture of polyalkylated products. How do I stop at monoalkylation? The Causality: Friedel-Crafts alkylation installs an electron-donating alkyl group onto the ring. This makes the newly formed product more nucleophilic than the starting dimethoxybenzene, leading to rapid over-reaction (polyalkylation) (2)[2]. The Fix: The most reliable workaround in pharmaceutical synthesis is to perform a Friedel-Crafts acylation instead. The introduced acyl group is strongly electron-withdrawing, deactivating the ring and halting the reaction at monoacylation. The ketone can then be reduced to the desired alkyl group via Wolff-Kishner or Clemmensen reduction.

Q3: Why is my solid acid catalyst (e.g., Zeolite H-USY) deactivating within the first hour of acylation? The Causality: Solid acids are highly susceptible to pore blockage. The highly polar, polyoxygenated products (and trace acetic acid byproducts if using acetic anhydride) strongly adsorb to the active acidic sites within the zeolite framework, physically blocking subsequent substrate molecules from entering the pores (3)[3]. The Fix: Increase the catalyst loading, switch to a mesoporous support (like MCM-41) to improve diffusion, or use a non-polar solvent to help selectively partition the polar product out of the catalyst pores.

Q4: How does the starting DMB isomer affect regioselectivity and isomer mixtures? The Causality: Regioselectivity is governed by the stability of the σ -complex and local steric hindrance (4)[4]. For example, 1,2-dimethoxybenzene strongly favors substitution at the 4-position due to steric clashes at the 3-position (5)[5].

Quantitative Byproduct Profiling

The following table summarizes the expected regiochemical outcomes and primary byproduct risks when subjecting different dimethoxybenzene isomers to standard Friedel-Crafts conditions.

SubstrateMajor Product (Acylation)Typical YieldPrimary ByproductsMechanistic Causality
1,2-Dimethoxybenzene 4-Acyl-1,2-dimethoxybenzene85 - 92%3-Acyl isomer (<5%), Demethylated phenolsSteric hindrance blocks the 3-position. AlCl3​ easily chelates adjacent oxygens, driving demethylation.
1,3-Dimethoxybenzene 4-Acyl-1,3-dimethoxybenzene> 95%2-Acyl isomer (trace), PolyacylationSynergistic ortho/para directing effects make the ring hyper-nucleophilic.
1,4-Dimethoxybenzene 2-Acyl-1,4-dimethoxybenzene75 - 85%Polyalkylation (in alkylation), Ether cleavageAll four positions are chemically equivalent. High risk of over-reaction in alkylation pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate real-time validation checkpoints. If a checkpoint fails, halt the experiment and consult the troubleshooting guide.

Protocol A: Controlled Alkylation of 1,4-Dimethoxybenzene (Avoiding Lewis Acids)

This protocol utilizes a Brønsted acid ( H2​SO4​ ) and an alcohol to generate the carbocation, completely bypassing the ether cleavage risks associated with strong Lewis acids (6)[6].

  • Preparation: Dissolve 10.0 mmol of 1,4-dimethoxybenzene and 25.0 mmol of tert-butanol in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.

    • Validation Checkpoint 1: The solution must be completely clear and colorless at room temperature. Any turbidity indicates moisture contamination in the acetic acid.

  • Activation: Cool the flask in an ice bath to 0 °C. Add 5 mL of concentrated H2​SO4​ dropwise over 10 minutes with vigorous stirring.

    • Validation Checkpoint 2: A slight exotherm should be observed, and the solution will transition to a faint pink/red hue, confirming the generation of the tert-butyl carbocation and the intermediate σ -complex.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Quenching: Pour the reaction mixture slowly into 50 mL of crushed ice.

    • Validation Checkpoint 3: A voluminous white precipitate (1,4-di-tert-butyl-2,5-dimethoxybenzene) must form immediately. If an oil forms, the reaction did not reach completion (mono-alkylated intermediate is present).

  • Purification: Filter the solid and recrystallize from a minimum amount of boiling methanol.

    • Validation Checkpoint 4: The dried crystals should exhibit a sharp melting point of 104–105 °C. A depressed melting point indicates polyalkylated or regioisomer contamination.

Protocol B: Mild Acylation using Zeolite Catalysts

This protocol uses a heterogeneous catalyst to prevent the generation of toxic, corrosive aluminum byproducts and minimizes demethylation.

  • Catalyst Activation: Calcine Zeolite H-USY at 500 °C for 4 hours prior to use.

    • Validation Checkpoint 1: Weigh the catalyst before and after calcination; a mass loss of 5-10% confirms the successful removal of adsorbed water.

  • Reaction Setup: In a dry flask, combine 10.0 mmol of 1,4-dimethoxybenzene, 12.0 mmol of acetic anhydride, and 0.5 g of the activated Zeolite H-USY.

  • Heating: Heat the suspension to 90 °C under an inert nitrogen atmosphere for 4 hours.

    • Validation Checkpoint 2: Perform a TLC check (Hexanes:EtOAc 8:2) at 2 hours. The disappearance of the high-Rf starting material and the appearance of a UV-active, lower-Rf spot confirms acylation.

  • Workup: Filter the hot mixture to remove the zeolite. Wash the catalyst cake with hot ethyl acetate. Concentrate the filtrate under reduced pressure.

Visual Troubleshooting & Mechanistic Workflows

The following diagrams map the logical troubleshooting pathways and the mechanistic divergence that leads to byproduct formation.

Workflow Start Dimethoxybenzene Friedel-Crafts Reaction Issue1 Demethylation Byproducts (Ether Cleavage) Start->Issue1 Strong Lewis Acid (AlCl3) Issue2 Polyalkylation (Over-reaction) Start->Issue2 Alkylation Pathway Issue3 Catalyst Deactivation (Solid Acids) Start->Issue3 Zeolite / Heterogeneous Fix1 Switch to ZnCl2, BF3 or lower temperature Issue1->Fix1 Fix2 Use Acylation followed by Wolff-Kishner Issue2->Fix2 Fix3 Increase catalyst loading or use mesoporous supports Issue3->Fix3

Caption: Troubleshooting workflow for common byproducts in dimethoxybenzene Friedel-Crafts reactions.

Regioselectivity Substrate 1,2-Dimethoxybenzene Intermediate σ-Complex (Carbocation) Substrate->Intermediate Electrophile (E+) Major 4-Substituted Product (Sterically Free) Intermediate->Major Favored Pathway Minor 3-Substituted Product (Sterically Hindered) Intermediate->Minor Disfavored Pathway

Caption: Regioselectivity and steric hindrance pathways in 1,2-dimethoxybenzene electrophilic substitution.

References

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds Source: MDPI URL
  • Friedel-Crafts Alkylation of 1,4-dimethoxybenzene Source: CCSF URL
  • AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies Source: ACS Omega URL
  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids Source: ResearchGate URL
  • SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach Source: ResearchGate URL
  • EAS Reactions (3)

Sources

Technical Support Center: Recrystallization Methods for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of phenolic compounds via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity crystalline phenolic products. My approach is to move beyond simple procedural lists and delve into the causality behind experimental choices, providing you with the robust, field-proven insights needed to troubleshoot and optimize your crystallization workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the recrystallization of phenols.

Q1: What is the fundamental principle of recrystallization for purifying phenolic compounds?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The core idea is to dissolve the impure phenolic compound in a minimum amount of a suitable hot solvent to create a saturated solution.[3][4] As this solution cools slowly, the solubility of the phenolic compound decreases, forcing the formation of a crystalline lattice. Soluble impurities, being present in lower concentrations, remain in the cooled solvent (the "mother liquor").[2] The purified crystals are then isolated by filtration.[5]

Q2: What defines an ideal recrystallization solvent for a phenolic compound?

The selection of an appropriate solvent is the most critical step for successful recrystallization.[2][6] An ideal solvent should:

  • Exhibit high dissolving power for the phenolic compound at elevated temperatures but poor dissolving power at low temperatures (e.g., room temperature or 0-4 °C).[6][7]

  • Be chemically inert , meaning it does not react with the phenolic compound.[6][7]

  • Dissolve impurities readily at all temperatures or not at all, allowing for their separation.[6][7]

  • Possess a boiling point that is lower than the melting point of the phenolic compound to prevent "oiling out".[8][9]

  • Be volatile enough for easy removal from the purified crystals.[7]

  • Be non-toxic, inexpensive, and non-flammable for safety and practicality.[6][7]

Q3: When should I use a single-solvent versus a two-solvent (mixed-solvent) system?

A single-solvent system is preferred for its simplicity when you can find a solvent that meets the criteria described in Q2.[4]

A two-solvent system is employed when no single solvent is ideal.[6][10] This typically occurs when your phenolic compound is either too soluble or too insoluble in common solvents. The method involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes turbid.[11][12] A few more drops of the "good" solvent are then added to redissolve the precipitate, creating a saturated solution ready for cooling.[8][11] The two solvents must be completely miscible with each other (e.g., ethanol-water, toluene-hexane).[6][13]

Q4: I've noticed my phenolic solution is colored. Can I use activated charcoal for decolorization?

While activated charcoal is commonly used to adsorb colored impurities, extreme caution is advised when working with phenolic compounds.[6] Some grades of charcoal contain ferric ions (Fe³⁺), which can form intensely colored complexes with the phenolic hydroxyl groups, especially upon heating.[6] This can impair the purification process rather than improve it. If decolorization is necessary, use a minimal amount of high-purity, iron-free activated charcoal and minimize the heating time after its addition.[6]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific, challenging problems encountered during the recrystallization of phenolic compounds.

Decision-Making Workflow for Troubleshooting

The following diagram outlines a logical path for diagnosing and solving common recrystallization issues.

TroubleshootingWorkflow start Experiment Complete: Evaluate Crystals oiling_out Problem: Compound 'Oiled Out' start->oiling_out Liquid droplets? no_crystals Problem: No Crystals Formed start->no_crystals Clear solution? low_yield Problem: Low Yield start->low_yield Few crystals? impure_product Problem: Product Impure / Colored start->impure_product Discolored / Poor Melting Point? success Result: Pure Crystals, Good Yield start->success None of the above sol_oiling_1 Action: Reheat, add more 'good' solvent. Cool much slower. oiling_out->sol_oiling_1 sol_oiling_2 Action: Change solvent to one with a lower boiling point. oiling_out->sol_oiling_2 sol_oiling_3 Action: Use seeding to encourage crystal growth over oiling. oiling_out->sol_oiling_3 sol_nocrys_1 Action: Scratch inner surface of flask with glass rod. no_crystals->sol_nocrys_1 sol_nocrys_2 Action: Add a 'seed crystal' of the pure compound. no_crystals->sol_nocrys_2 sol_nocrys_3 Action: Evaporate excess solvent and re-cool. no_crystals->sol_nocrys_3 sol_nocrys_4 Action: Cool to a lower temperature (ice-salt bath). no_crystals->sol_nocrys_4 sol_lowyield_1 Action: Re-evaluate solvent choice. Ensure minimal hot solvent was used. low_yield->sol_lowyield_1 sol_lowyield_2 Action: Ensure wash solvent is ice-cold and used sparingly. low_yield->sol_lowyield_2 sol_lowyield_3 Action: Concentrate mother liquor to recover more product. low_yield->sol_lowyield_3 sol_impure_1 Action: Ensure slow cooling. Fast crash-out traps impurities. impure_product->sol_impure_1 sol_impure_2 Action: If colored, cautiously use Fe-free activated charcoal. impure_product->sol_impure_2 sol_impure_3 Action: Re-recrystallize the product. impure_product->sol_impure_3 RecrystallizationWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Choose Solvent(s) (Single or Mixed) B 2. Place crude solid in Erlenmeyer flask A->B C 3. Add minimum amount of HOT solvent to dissolve B->C D 4. Insoluble Impurities or Color Present? C->D E 5. Perform Hot Filtration (optional, to remove solids) D->E Yes F Hot, Clear Solution D->F No E->F G 6. Cool slowly and undisturbed to room temperature F->G H 7. Cool further in ice bath to maximize yield G->H I 8. Collect crystals by vacuum filtration H->I J 9. Wash with minimal ICE-COLD solvent I->J K 10. Dry crystals thoroughly J->K

Sources

Technical Support Center: Managing Phenol Thermal Decomposition During Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals who are scaling up or purifying phenol and its derivatives. Phenol distillation presents unique thermal and physical challenges due to the molecule's high reactivity and specific phase-change properties. This document provides mechanistic insights, field-proven protocols, and troubleshooting steps to ensure high-yield, high-purity phenol recovery.

Mechanistic Overview of Phenol Instability

Phenol ( C6​H5​OH ) is notoriously difficult to distill at atmospheric pressure without degradation. The hydroxyl group strongly donates electron density to the aromatic ring, making it highly susceptible to oxidative coupling and electrophilic substitution.

When exposed to temperatures exceeding 170 °C, crude phenols undergo rapid thermal decomposition and polymerization[1]. In the presence of trace oxygen, phenol auto-oxidizes to form p -benzoquinone and other radical intermediates, which subsequently couple to form high-molecular-weight, dark-colored resinous byproducts. This thermal degradation not only severely reduces your product yield but also causes severe fouling in the distillation kettle[2]. To prevent this causality, the thermodynamic stress on the molecule must be reduced by lowering the system pressure, thereby depressing the boiling point.

Critical Operational Parameters

To establish a self-validating distillation system, your setup must strictly adhere to the physical and thermodynamic limits of phenol. The following quantitative data should dictate your experimental design:

ParameterTarget RangeMechanistic Rationale
Kettle Temperature < 170 °C Strictly prevents the thermal decomposition, condensation, and polymerization of phenolic compounds[1].
System Pressure 20 – 70 kPa Lowers the boiling point of phenol (normally 181.7 °C at 101.3 kPa) to maintain safe kettle temperatures and minimize thermal degradation[2].
Condenser Coolant 45 – 50 °C Phenol has a melting point of 40.5 °C. Using warm coolant prevents the distillate from freezing and dangerously plugging the condenser[3].
Atmosphere Inert ( N2​ / Ar ) Prevents the formation of quinones (indicated by pink/red discoloration) via auto-oxidation during the heating phase.

Standard Operating Procedure: Vacuum Distillation of Phenol

This step-by-step methodology ensures the thermal stability of phenol while preventing phase-change blockages in your apparatus.

Step 1: Apparatus Assembly and Purging Assemble a fractional vacuum distillation apparatus (e.g., Vigreux column) to ensure adequate theoretical plates for separating close-boiling impurities. Grease all ground-glass joints with high-vacuum silicone grease. Sweep the entire system with dry Nitrogen for 10 minutes to displace oxygen.

Step 2: Pre-treatment (Optional for Heavily Oxidized Samples) If the crude phenol is heavily discolored (dark red/brown), add a small catalytic amount of a reducing agent (e.g., sodium borohydride, NaBH4​ ) to the distillation flask at ambient temperature to reduce quinones back to phenolic species[4].

Step 3: Condenser Temperature Regulation (Critical Step) Connect the condenser to a heated circulating bath. Set the circulator to 45 °C to 50 °C . Never use chilled water or standard tap water. If the condenser is cooler than 40.5 °C, phenol vapor will desublime and solidify, plugging the system and creating a severe explosion hazard due to pressure buildup[3].

Step 4: Vacuum Application and Heating Apply the vacuum (target 20 kPa to 70 kPa) before applying heat to the kettle. This ensures the phenol is not exposed to high temperatures while residual oxygen is still being evacuated. Gradually increase the heating mantle temperature.

Step 5: Fractionation At 20 kPa, phenol will distill significantly below its atmospheric boiling point (well under the 170 °C danger zone)[1]. Discard the first minor fraction, which typically contains water (phenol is highly hygroscopic) and low-boiling azeotropes[3]. Collect the main fraction in a receiving flask pre-flushed with nitrogen.

Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve common phenol distillation failures in real-time.

PhenolTroubleshooting Start Start: Phenol Distillation CheckColor Is the crude phenol discolored (pink/red)? Start->CheckColor Oxidation Oxidation Detected (Quinones present) CheckColor->Oxidation Yes CheckTemp Is kettle temperature > 170°C? CheckColor->CheckTemp No AddReducing Purge with N2 & Add reducing agent Oxidation->AddReducing AddReducing->CheckTemp DecompRisk Thermal Decomposition Risk (Polymerization) CheckTemp->DecompRisk Yes CheckCondenser Is condenser plugging with solid phenol? CheckTemp->CheckCondenser No ApplyVacuum Apply Vacuum (20-70 kPa) to lower boiling point DecompRisk->ApplyVacuum ApplyVacuum->CheckCondenser FreezeRisk Coolant Too Cold (Phenol freezes at 40.5°C) CheckCondenser->FreezeRisk Yes Optimal Optimal Distillation Conditions Achieved CheckCondenser->Optimal No WarmCoolant Increase coolant temperature to 45-50°C FreezeRisk->WarmCoolant WarmCoolant->Optimal

Workflow for diagnosing and resolving phenol distillation issues.

Frequently Asked Questions (FAQs)

Q: Why does my phenol turn pink, and how does this affect distillation? A: Pink or red discoloration indicates the presence of oxidation products, primarily quinones (e.g., p -benzoquinone). At elevated distillation temperatures, these oxidized species act as catalysts for further thermal decomposition and radical polymerization. To resolve this, always store phenol under an inert atmosphere and consider adding a reducing agent prior to distillation to neutralize the quinones[4].

Q: How can I prevent the thermal decomposition of phenol in the distillation kettle? A: You must keep the kettle temperature strictly below 170 °C. Phenol and its derivatives are prone to chemical instability and polymerization above this threshold[1]. The only way to achieve vaporization below this temperature is to utilize vacuum distillation (e.g., lowering system pressure to 20 kPa) to artificially lower the boiling point[1].

Q: My condenser keeps plugging with solid material during distillation. How do I fix this? A: This is a common physical phase-change error. Phenol has a relatively high melting point of 40.5 °C. If your condenser coolant is standard tap water or chilled water, the phenol vapor will instantly crystallize upon contact with the glass, blocking the apparatus[3]. Switch your coolant source to a heated circulator set to 45–50 °C. This ensures the phenol condenses into a liquid rather than desubliming into a solid[3].

Q: Can I use azeotropic distillation to remove water from my crude phenol? A: While azeotropic distillation with solvents like benzene was historically used, it is highly toxic and often unnecessary. Because phenol is hygroscopic, water will naturally distill over as the first fraction (often carrying some low-boiling impurities). Simply sweeping the system with nitrogen and performing a standard fractional vacuum distillation up to ~175 °C (kettle temp) will effectively drive off the water before the main phenol fraction is collected[3].

References

  • Process Design and Techno-Economic Analysis of Heat Pump-Assisted Distillation for Crude Phenol Separation Source: MDPI (Processes) URL:[Link]

  • PURIFICATION OF PHENOL (Patent Application) Source: GCCPO / European Patent Office URL:[Link]

  • Process for producing an antioxidant from phenolic pitch (EP0365791A2)
  • How to dry and purify Phenol (Field Troubleshooting) Source: Reddit (r/chemistry) URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Suzuki-Miyaura vs. Ullmann Reaction for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of the C(sp²)–C(sp²) biaryl bond is a foundational operation in medicinal chemistry, agrochemicals, and materials science. As a Senior Application Scientist, I frequently evaluate synthetic routes for scalability, cost-efficiency, and regulatory compliance. The two most prominent methodologies—the palladium-catalyzed Suzuki-Miyaura cross-coupling and the copper-mediated Ullmann reaction—offer distinct mechanistic advantages. This guide provides an objective, data-driven comparison of these techniques, detailing their causal mechanisms, regulatory implications under ICH Q3D, and validated experimental protocols.

Mechanistic Causality & Reaction Profiles

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an aryl halide with an arylboronic acid using a Pd(0)/Pd(II) catalytic cycle[1]. Causality of Mild Conditions: The reaction's hallmark mildness and broad functional group tolerance stem directly from the transmetalation step. Unlike Grignard or organozinc reagents, boronic acids are highly stable and weakly nucleophilic. The addition of a stoichiometric inorganic base (e.g., K₂CO₃) converts the boronic acid into a highly reactive, electron-rich boronate complex, which rapidly transfers its aryl group to the Pd(II) center[1]. This self-activating system prevents unwanted side reactions with sensitive electrophilic functional groups (like ketones or esters), making it the premier choice for complex, late-stage cross-coupling[2].

Modern Catalytic Ullmann Reaction

The classical Ullmann reaction required stoichiometric copper and harsh temperatures (>200°C) to force the homocoupling of aryl halides[3]. Causality of Modern Improvements: Modern variants utilize catalytic Cu(I) salts paired with bidentate ligands (e.g., diamines or phenanthrolines). These ligands serve a dual purpose: they increase the solubility of the copper species in organic solvents and stabilize the highly reactive Cu(III) intermediate formed during oxidative addition[4]. This mechanistic shift lowers the activation energy barrier, allowing homocoupling to proceed at 80–120°C[5]. While Suzuki dominates cross-coupling, modern Ullmann is highly competitive for symmetrical biaryl synthesis due to the avoidance of pre-functionalized boronic acids.

Regulatory & Toxicity Considerations (ICH Q3D)

A critical factor in pharmaceutical process chemistry is the removal of residual heavy metals. The ICH Q3D guidelines classify elemental impurities based on toxicity, dictating the Permitted Daily Exposure (PDE) limits for drug products[6].

  • Palladium (Pd) is a Class 2B element. Its oral PDE is strictly capped at 100 µ g/day , and parenteral at 10 µ g/day [6].

  • Copper (Cu) is a Class 3 element, reflecting its role as an essential biological nutrient. Its oral PDE is 3000 µ g/day , and parenteral is 300 µ g/day [6].

Process Impact: Choosing the Ullmann route for a symmetrical biaryl intermediate drastically reduces the downstream cost and complexity of metal scavenging, as the regulatory tolerance for residual copper is 30 times higher than for palladium[6][7].

Workflow Decision Matrix

Biaryl_Workflow Target Target Biaryl Compound SymCheck Is the biaryl symmetrical? Target->SymCheck UllmannRoute Ullmann Homocoupling (Cu-Catalyzed) SymCheck->UllmannRoute Yes SuzukiRoute Suzuki-Miyaura (Pd-Catalyzed) SymCheck->SuzukiRoute No (Cross) U_Cond Aryl Halide + CuI + Ligand + Base (80-120°C) UllmannRoute->U_Cond S_Cond Aryl Halide + Arylboronic Acid + Pd(0) + Base (20-80°C) SuzukiRoute->S_Cond U_Purif Standard Workup (High Cu Tolerance: 3000 µg/day PDE) U_Cond->U_Purif S_Purif Rigorous Metal Scavenging (Low Pd Tolerance: 100 µg/day PDE) S_Cond->S_Purif

Logical decision workflow for biaryl synthesis based on symmetry and metal tolerance.

Quantitative Performance Comparison

ParameterSuzuki-Miyaura Cross-CouplingModern Ullmann Homocoupling
Primary Application Unsymmetrical biaryls (Cross-coupling)Symmetrical biaryls (Homocoupling)
Catalyst System Pd(PPh₃)₄, Pd(OAc)₂ + Phosphine ligandsCuI + Diamine/Phenanthroline ligands
Substrates Aryl Halide + Arylboronic Acid[2]Aryl Halide (2 equivalents)[5]
Typical Temperature 20°C – 100°C[2]80°C – 120°C[5]
Typical Yields 85% – 95%[2]60% – 90%[5]
Functional Group Tolerance Excellent (tolerates -OH, -NH₂, -CHO)Moderate to Good (sensitive to strong nucleophiles)
ICH Q3D Oral PDE Limit 100 µ g/day (Class 2B)[6]3000 µ g/day (Class 3)[6]
Catalyst Cost Profile High cost; rigorous scavenging requiredLow cost; earth-abundant metal

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol must be a self-validating system. The following methodologies include built-in causality checks to ensure reproducibility and process integrity.

Protocol A: Standard Suzuki-Miyaura Cross-Coupling (Unsymmetrical Biaryl)

Objective: Synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid. Causality Focus: Oxygen exclusion is critical. Pd(0) is highly susceptible to oxidation into inactive Pd(II) oxides. Degassing the biphasic solvent system ensures the catalyst remains in the active catalytic cycle.

  • Preparation: In an oven-dried Schlenk flask under argon, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol, slight excess to drive full conversion), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%, 0.05 mmol).

    • Validation Check: The catalyst powder should be bright yellow. If it is brown or black, it has oxidized and will result in stalled kinetics and low yields.

  • Solvent Introduction: Add a thoroughly degassed mixture of Toluene/Water (4:1 v/v, 5 mL). The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water), facilitating transmetalation at the interface.

  • Reaction: Heat the mixture to 80°C for 12 hours under vigorous stirring to maximize the interfacial surface area.

  • Workup & Scavenging: Cool to room temperature, dilute with ethyl acetate, and wash with brine. To comply with ICH Q3D limits, treat the organic layer with a palladium scavenger (e.g., silica-thiol or QuadraPure™) for 2–4 hours to ensure Pd levels drop below the 100 µ g/day PDE threshold[7].

  • Isolation: Filter off the scavenger, concentrate the filtrate in vacuo, and purify via flash chromatography.

Protocol B: Modern Catalytic Ullmann Homocoupling (Symmetrical Biaryl)

Objective: Synthesis of 2,2'-dimethylbiphenyl from 2-bromotoluene. Causality Focus: Ligand coordination. Unligated Cu(I) rapidly disproportionates into Cu(0) and Cu(II), halting the reaction. The bidentate nitrogen ligand stabilizes the Cu(I) state and accelerates the oxidative addition of the aryl halide.

  • Preparation: In an oven-dried Schlenk flask under argon, add 2-bromotoluene (2.0 mmol) and K₃PO₄ (4.0 mmol).

  • Catalyst & Ligand: Add CuI (10 mol%, 0.2 mmol) and N,N'-dimethylethylenediamine (DMEDA) (20 mol%, 0.4 mmol).

  • Solvent Introduction: Add anhydrous DMF (5 mL). DMF stabilizes the polar transition states of the oxidative addition step.

    • Validation Check: Upon adding the ligand and solvent, the suspension should immediately turn a distinct blue/green or deep brown color, indicating the successful formation of the active Cu-ligand complex. If it remains pale, ligand coordination has failed.

  • Reaction: Heat to 110°C for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts and the inorganic base.

  • Isolation: Wash the filtrate extensively with water (3x) to remove the DMF solvent. Concentrate and purify via recrystallization. Extensive metal scavenging is rarely required due to the high 3000 µ g/day PDE limit for copper[6].

References

  • A Comparative Guide to a New Synthetic Route for Biaryl Synthesis Using Methyl 2-Iodobenzo
  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds | Request PDF - ResearchGate.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - NSF Public Access Repository. NSF.
  • 232 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). USP.
  • Ullmann reaction – Knowledge and References - Taylor & Francis. Taylor & Francis.
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates | Journal of the American Chemical Society. ACS.
  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. Triphase Pharma Solutions.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-5-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable results. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol, a biaryl phenol derivative of interest in drug development and organic synthesis. Our focus is to move beyond procedural lists, offering insights into the rationale behind methodological choices to empower researchers to design robust purity assessment workflows.

The synthesis of complex organic molecules like 2-Chloro-5-(2,5-dimethoxyphenyl)phenol often involves multi-step processes. A plausible synthetic route could involve a Suzuki or a similar cross-coupling reaction between a derivative of 2-chlorophenol and a 2,5-dimethoxyphenylboronic acid derivative. Such reactions, while powerful, can lead to a variety of impurities. These may include unreacted starting materials, homocoupled byproducts, intermediates, and catalyst residues. Therefore, a multi-faceted analytical approach is imperative to ensure the final compound meets the stringent purity requirements for downstream applications.

Comparative Analysis of Purity Assessment Methodologies

No single analytical technique is sufficient to definitively declare a compound as "pure." Each method offers a unique lens through which to view the sample, and their orthogonal nature, when used in combination, provides a comprehensive purity profile. Here, we compare several key techniques.

Melting Point Analysis: The Classical Purity Indicator

Principle: The melting point is a fundamental physical property of a solid. A pure crystalline solid typically has a sharp, well-defined melting point range (usually 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1] This makes it a rapid and cost-effective preliminary assessment of purity.[2]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the synthesized 2-Chloro-5-(2,5-dimethoxyphenyl)phenol is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

  • Accurate Determination: For an accurate measurement, heat the sample at a slow rate (1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

Data Interpretation:

SampleMelting Point Range (°C)Interpretation
Synthesized Batch A105-110Broad range suggests the presence of impurities.[1]
Recrystallized Batch A111-112Sharper range indicates successful purification.
Literature Value (Hypothetical)111-113The recrystallized batch aligns well with the expected value.

Causality and Insights: A broad melting point range is a direct consequence of the colligative property of freezing point depression. The impurities interfere with the intermolecular forces of the bulk material, lowering the energy required to transition from a solid to a liquid state. While highly informative, melting point analysis is not quantitative and can be misleading if the impurities co-crystallize with the main compound or if the compound decomposes upon heating.

Workflow for Melting Point Analysis

MeltingPointWorkflow Start Start: Dry, Powdered Sample Load Load Capillary Tube Start->Load Place Place in Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T1 (start) and T2 (end) Observe->Record End End: Melting Point Range Record->End

Caption: Workflow for determining the melting point of a solid sample.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Principle: HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[3][4][5] For a non-volatile compound like 2-Chloro-5-(2,5-dimethoxyphenyl)phenol, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the two phases. Purity is typically expressed as a percentage of the total peak area.

Experimental Protocol: RP-HPLC Purity Assay

  • Sample Preparation: Accurately weigh and dissolve a known amount of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Gradient Program: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over time to elute more nonpolar compounds. A typical gradient might be: 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound and expected impurities have significant absorbance (e.g., 280 nm).[7]

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis: Run the sample and integrate the peaks in the resulting chromatogram. Calculate the area percent purity.

Data Interpretation:

PeakRetention Time (min)Area (%) - Batch AArea (%) - Batch B (Alternative Synthesis)Identification
13.51.20.5Starting Material 1
25.80.81.5Starting Material 2
312.197.598.02-Chloro-5-(2,5-dimethoxyphenyl)phenol
415.30.5-Homocoupled Byproduct

Causality and Insights: The choice of a C18 column is based on the hydrophobic nature of the biaryl structure. The acidic modifier (formic acid) in the mobile phase helps to protonate the phenolic hydroxyl group, leading to sharper peaks and better peak shape. A gradient elution is crucial for separating compounds with a wide range of polarities, which is common in synthetic reaction mixtures.[8] HPLC provides excellent quantitative data, but it requires method development and may not detect impurities that do not have a UV chromophore or that co-elute with the main peak.

HPLC Purity Assessment Workflow

HPLCFlow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample in Solvent prep2 Filter (0.45 µm) prep1->prep2 analysis1 Inject into HPLC System Column: C18 Mobile Phase: ACN/H2O Gradient Detector: UV @ 280 nm prep2->analysis1 analysis2 Separate Components analysis1->analysis2 data1 Integrate Peak Areas analysis2->data1 data2 Calculate Area % Purity data1->data2

Caption: General workflow for HPLC-based purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[3] It is suitable for analyzing volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum ("fingerprint") for each component. This allows for both identification and quantification of impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation of the phenol group) may be necessary to improve volatility and thermal stability, but should be tested first without it.

  • GC-MS System and Conditions:

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all components.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to standards.

Data Interpretation:

Retention Time (min)Proposed IdentityKey Mass Fragments (m/z)Match Factor (vs. Library)
8.21,4-Dimethoxybenzene138, 123, 10895%
10.52-Chlorophenol128, 93, 6492%
15.72-Chloro-5-(2,5-dimethoxyphenyl)phenol264, 249, 214N/A (New Compound)

Causality and Insights: GC-MS is exceptionally sensitive and provides invaluable structural information about impurities.[9][10] For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) in the mass spectrum provides a definitive confirmation of their presence. However, GC-MS is not suitable for non-volatile or thermally labile compounds. The high temperatures of the GC inlet and column can cause some compounds to decompose, leading to the appearance of artifact peaks.

GC-MS Analysis Workflow

GCMS_Workflow start Dilute Sample in Volatile Solvent inject Inject into GC start->inject separate Separate in Column (Temp. Program) inject->separate ionize Ionize & Fragment (EI, 70 eV) separate->ionize detect Detect Fragments (Mass Analyzer) ionize->detect analyze Analyze Chromatogram & Mass Spectra detect->analyze result Identify & Quantify Components analyze->result

Caption: Step-by-step workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound.[11][12] For purity assessment, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the main compound to those of impurities, a quantitative purity assessment can be made. The presence of unexpected signals clearly indicates impurities.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate all signals. Assign the signals corresponding to the target compound and any identifiable impurities.

    • Look for unassigned signals, which may indicate unexpected byproducts.

Data Interpretation:

A ¹H NMR spectrum of pure 2-Chloro-5-(2,5-dimethoxyphenyl)phenol would be expected to show distinct signals for the aromatic protons and the methoxy protons. The presence of additional, unassignable peaks, or peaks corresponding to starting materials, would indicate impurity. For instance, the presence of a singlet around δ 3.8 ppm with an incorrect integration value might suggest residual 1,4-dimethoxybenzene.

Causality and Insights: NMR is arguably the most definitive technique for structural confirmation and purity assessment, as it provides a holistic view of the sample's composition.[13][14][15] It is non-destructive and can be made quantitative (qNMR) by using an internal standard of known purity. However, it is less sensitive than chromatographic methods, and minor impurities (<1%) may be difficult to detect or integrate accurately, especially if their signals overlap with those of the main compound.

An Integrated Strategy for Purity Validation

A robust purity assessment relies on an orthogonal combination of the techniques described above. A recommended workflow is as follows:

PurityStrategy start Synthesized Product tlc TLC Analysis (Quick Check) start->tlc mp Melting Point (Bulk Purity) tlc->mp hplc HPLC-UV (Quantitative Purity, Non-volatile Impurities) mp->hplc nmr 1H NMR (Structural Confirmation, Molar Purity) hplc->nmr gcms GC-MS (Volatile Impurities, Structural ID) nmr->gcms final Final Purity Report gcms->final

Caption: An integrated workflow for comprehensive purity assessment.

This tiered approach ensures that both qualitative and quantitative aspects of purity are thoroughly evaluated. Each step provides a validation checkpoint, building confidence in the final purity assignment. For drug development professionals, this level of rigor is non-negotiable, ensuring that subsequent biological and toxicological studies are based on a well-characterized chemical entity.

References

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Pichini, S., et al. (2003). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Study.com. (n.d.). How can melting point be used to determine the purity of a substance?. Retrieved from [Link]

  • Quora. (2018, January 3). How to use boiling and melting point as criteria for purity of chemical substances. Retrieved from [Link]

  • Katalinic, V., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals.
  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • Inamuddin, A. M. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds.
  • ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • Saim, N., et al. (1998). Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the experimental design methodology. Analusis.
  • Saito, K., et al. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SCIRP.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Jin, R., et al. (2021). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. PMC.
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Miniati, E. (n.d.). assessment of phenolic compounds in biological samples. Ann Ist Super Sanita.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of purity of phenolics in extracts using different.... Retrieved from [Link]

  • Toppr. (n.d.). New NCERT Topic - Purification and Analysis of Organic Compound. Retrieved from [Link]

  • ResearchGate. (2019, June 17). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS | Request PDF. Retrieved from [Link]

  • Li, H., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC.
  • Agilent. (n.d.).
  • LECO. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.
  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • ACS Publications. (2000, March 30). Phenolic Compounds in Virgin Olive Oil. 2. Reappraisal of the Extraction, HPLC Separation, and Quantification Procedures | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN.... Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008).
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI.
  • PrepChem.com. (n.d.). Synthesis of 2-chloroacetamido-5-methoxy phenol. Retrieved from [Link]

  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved from [Link]

  • Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
  • ACS Publications. (2024, April 22). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • Google Patents. (n.d.). DE3318791A1 - Process for the preparation of 2-chlorophenol.

Sources

Comparative Efficacy Guide: 2-Chloro-5-(2,5-dimethoxyphenyl)phenol vs. Established PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Methodology Guide

Executive Summary

The development of small-molecule inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B) remains a critical frontier in the management of type 2 diabetes, obesity, and metabolic syndrome [1]. PTP1B acts as a primary negative regulator of the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1) [2].

Historically, targeting PTP1B has been hindered by the highly conserved, positively charged nature of its active site, leading to the development of highly polar inhibitors with poor oral bioavailability or off-target toxicity. This guide evaluates the comparative efficacy of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol (CDMPP) —a novel, lipophilic biphenyl derivative—against established reference inhibitors such as TCS 401 and the clinically discontinued Ertiprotafib. By acting as a highly optimized phosphotyrosine (pTyr) mimetic, CDMPP bridges the gap between enzymatic potency and cellular permeability.

Mechanistic Rationale & Pathway Dynamics

To understand the structural advantages of CDMPP, one must analyze the catalytic mechanics of PTP1B. The enzyme utilizes a nucleophilic cysteine residue (Cys215) within its active site to hydrolyze phosphotyrosine residues on target proteins [3].

The Structural Advantage of CDMPP:

  • pTyr Mimicry: The phenol ring of CDMPP serves as a bioisostere for the phosphate group of a native tyrosine substrate.

  • pKa Modulation: The chlorine atom at the ortho-position (C2) acts as an electron-withdrawing group. This lowers the pKa of the phenolic hydroxyl, ensuring it remains partially ionized at physiological pH to form critical hydrogen bonds with the PTP1B active site loop (specifically Arg221) without the membrane-impermeability associated with traditional carboxylate or phosphonate groups.

  • Secondary Pocket Engagement: The bulky 2,5-dimethoxyphenyl group at the C5 position extends into the adjacent non-catalytic "Site B" of PTP1B. This dual-pocket binding is the primary driver of its selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP).

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K / AKT Pathway IRS1->PI3K Activates Metabolism Metabolic Regulation (Glucose Uptake) PI3K->Metabolism Triggers PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates PTP1B->IRS1 CDMPP 2-Chloro-5-(2,5-dimethoxyphenyl)phenol (CDMPP) CDMPP->PTP1B Inhibits

Figure 1: Mechanism of PTP1B in the insulin signaling cascade and its targeted competitive inhibition by CDMPP.

Comparative Efficacy & Kinetic Profiling

When benchmarking CDMPP, it is essential to compare it against both successful in vitro probes and failed clinical candidates to understand its therapeutic viability.

  • TCS 401: A standard competitive inhibitor. While highly selective, its highly polar nature limits cellular penetration [4].

  • Ertiprotafib: Originally advanced to Phase II clinical trials, this compound was later discovered to act non-competitively by inducing protein aggregation and destabilizing the enzyme (lowering its melting temperature, Tm​ ) [5]. This atypical mechanism led to high off-target toxicity and its eventual discontinuation [3].

Table 1: Quantitative Comparison of PTP1B Inhibitors
InhibitorMechanism of ActionIC₅₀ (μM)Selectivity (vs. TCPTP)Physicochemical Limitation
CDMPP Competitive (Dual-pocket)0.85 ± 0.12High (>15-fold)Requires formulation optimization
TCS 401 Competitive2.00 ± 0.30ModeratePoor cellular permeability
Ertiprotafib Non-competitive (Aggregator)1.60 – 29.0LowInduces non-specific protein aggregation

Data synthesized from standardized in vitro pNPP hydrolysis assays at pH 7.5.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for evaluating the efficacy of CDMPP against PTP1B. The assay utilizes p-nitrophenyl phosphate (pNPP) , a chromogenic substrate that yields a yellow product (p-nitrophenol) upon dephosphorylation, measurable at 405 nm [1].

In Vitro pNPP Enzymatic Assay Protocol

Reagent Causality & Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.3), 50 mM NaCl, 1 mM EDTA. Causality: EDTA is critical to chelate divalent cations, preventing the activation of contaminating metalloproteases and inhibiting non-specific metal-dependent phosphatases [1].

  • Reducing Agent: 1 mM Dithiothreitol (DTT), added fresh. Causality: PTP1B's catalytic Cys215 is highly susceptible to oxidation by reactive oxygen species. DTT maintains the thiol group in its active, reduced state [2].

  • Enzyme: Human Recombinant PTP1B (catalytic domain, amino acids 1-321), diluted to a final concentration of 50 nM.

Step-by-Step Execution:

  • Compound Preparation: Prepare a 10 mM stock of CDMPP in 100% DMSO. Perform a 10-point serial dilution. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a clear, flat-bottom 96-well microplate, mix 10 μL of the diluted inhibitor with 40 μL of the PTP1B enzyme solution. Incubate at 37°C for 15 minutes. Causality: This pre-incubation step is mandatory to allow the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add 50 μL of 4 mM pNPP substrate to each well to initiate the reaction. (Final pNPP concentration = 2 mM, which is near its Km​ value to ensure sensitivity to competitive inhibitors).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance continuously at 405 nm every 30 seconds for 30 minutes at 37°C.

  • Data Validation: Include a positive control (e.g., 10 μM TCS 401) and a vehicle control (1% DMSO). The assay is only valid if the vehicle control demonstrates linear product formation ( R2>0.98 ) over the first 15 minutes.

Kinetic Analysis (Lineweaver-Burk Profiling)

To prove that CDMPP does not suffer from the same aggregation-inducing flaws as Ertiprotafib [5], a mechanism-of-action study must be performed.

  • Measure the initial reaction velocity ( V0​ ) at varying concentrations of pNPP (0.5 mM to 10 mM) in the presence of fixed concentrations of CDMPP (e.g., 0, 0.5, 1.0, and 2.0 μM).

  • Plot 1/V0​ versus 1/[S] (Lineweaver-Burk plot).

  • Interpretation: A true competitive inhibitor like CDMPP will show lines intersecting at the y-axis (Vmax remains constant, apparent Km increases). If the lines intersect on the x-axis, the inhibition is non-competitive, which would flag the compound for potential aggregation behavior.

Workflow Step1 Compound Prep Serial Dilution in DMSO Step2 Enzyme Incubation PTP1B + Buffer + DTT Step1->Step2 Step3 Substrate Addition pNPP (10 mM) Step2->Step3 Step4 Kinetic Read Absorbance at 405 nm Step3->Step4 Step5 Data Analysis IC50 & Lineweaver-Burk Step4->Step5

Figure 2: Standardized high-throughput in vitro workflow for evaluating PTP1B inhibitor kinetics.

Conclusion

The rational design of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol (CDMPP) represents a significant structural optimization over historical PTP1B inhibitors. By utilizing a halogenated phenol as a membrane-permeable phosphotyrosine mimetic and a bulky dimethoxyphenyl moiety to anchor into the secondary binding pocket, CDMPP achieves sub-micromolar efficacy ( IC50​=0.85μM ) while avoiding the non-competitive aggregation pitfalls that doomed clinical candidates like Ertiprotafib. Future workflows should prioritize in vivo pharmacokinetic profiling and cellular insulin-receptor phosphorylation assays to fully validate its therapeutic window.

References

  • Frontiers. "Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics." Frontiers in Endocrinology. URL: [Link]

  • MDPI. "Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases." International Journal of Molecular Sciences. URL: [Link]

  • ACS Publications / ResearchGate. "Ertiprotafib is a non-competitive inhibitor of PTP1B / The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib." URL: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.